Mao-B-IN-17
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H17F2NO2 |
|---|---|
Molecular Weight |
305.32 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H17F2NO2/c1-21-16-5-11-3-4-20(10-12(11)6-17(16)22-2)15-8-13(18)7-14(19)9-15/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
XZTKRGSHRFWZIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=CC(=CC(=C3)F)F)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Mao-B-IN-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mao-B-IN-17 is a selective and potent inhibitor of Monoamine Oxidase B (MAO-B), an enzyme of significant interest in the fields of neuropharmacology and drug development. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of the relevant biological pathways. This document is intended for researchers, scientists, and professionals involved in drug discovery and development who require a detailed understanding of this compound's properties.
Core Mechanism of Action
This compound, also referred to in the scientific literature as compound 17, is a selective inhibitor of human Monoamine Oxidase B (hMAO-B)[1][2]. MAO-B is a mitochondrial outer membrane enzyme responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine, as well as other biogenic amines like phenylethylamine and benzylamine.
The primary mechanism of action of this compound is the inhibition of MAO-B's catalytic activity. By blocking the active site of the MAO-B enzyme, this compound prevents the breakdown of dopamine in the brain. This leads to an increase in the synaptic concentration of dopamine, which is a crucial therapeutic strategy in the management of neurodegenerative conditions such as Parkinson's disease, where dopaminergic neurons are progressively lost.
Beyond its primary role in elevating dopamine levels, the inhibition of MAO-B by compounds like this compound has further downstream effects that contribute to its therapeutic potential. The enzymatic activity of MAO-B produces byproducts, including hydrogen peroxide (H₂O₂), which is a reactive oxygen species (ROS). An excess of ROS can lead to oxidative stress, a condition implicated in neuronal damage and cell death. By inhibiting MAO-B, this compound reduces the production of these harmful byproducts, thereby exerting a neuroprotective effect[3][4].
Quantitative Inhibitory Data
The inhibitory potency and selectivity of this compound against human MAO-B have been quantitatively assessed. The available data is summarized in the table below. It is important to note that "this compound" is the commercial designation for the compound identified as "compound 17" in the primary research literature. While different metrics (IC50 vs. Ki) are reported, they both indicate potent inhibition of MAO-B.
| Compound Name | Target | Inhibitory Potency (IC50) | Inhibition Constant (Ki) | Selectivity | Reference |
| This compound | hMAO-B | 5.08 μM | - | Selective for MAO-B | [5][6] |
| Compound 17 | hMAO-B | - | 0.10 ± 0.01 μmol/L | Selective for hMAO-B | [1][2] |
| Selegiline (Reference) | hMAO-B | - | 0.12 ± 0.01 μmol/L | Selective MAO-B inhibitor | [1] |
Experimental Protocols
The following section details the methodology used to determine the in vitro inhibitory activity of this compound against human monoamine oxidase isoforms. This protocol is based on the methods described in the primary literature for "compound 17"[1].
In Vitro Human Monoamine Oxidase (hMAO) Inhibition Assay
This assay is designed to determine the inhibitory potency (Ki or IC50) of a test compound against both hMAO-A and hMAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
p-Tyramine hydrochloride (substrate)
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
Sodium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compound (this compound)
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well microplates (black, for fluorescence reading)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the substrate, Amplex® Red, and HRP in sodium phosphate buffer.
-
Dilute the recombinant hMAO-A and hMAO-B enzymes to the desired concentration in the assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the following in order:
-
Sodium phosphate buffer.
-
A solution of the test compound at various concentrations (or reference inhibitor/vehicle control).
-
The respective hMAO enzyme solution (hMAO-A or hMAO-B).
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of the p-tyramine substrate, Amplex® Red reagent, and HRP.
-
Immediately begin monitoring the fluorescence intensity using a microplate reader at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
Record fluorescence readings at regular intervals for a set period (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence units per minute) for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using methods such as the Lineweaver-Burk plot.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | MAO-B抑制剂 | MCE [medchemexpress.cn]
- 6. 生工生物工程(上海)股份有限公司 [store.sangon.com]
In Vitro Activity of Monoamine Oxidase B (MAO-B) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Monoamine Oxidase B (MAO-B) inhibitors, a critical class of compounds investigated for their therapeutic potential in neurodegenerative diseases such as Parkinson's disease. Due to the absence of specific public data for a compound designated "Mao-B-IN-17," this document focuses on the broader principles and methodologies for evaluating MAO-B inhibitors in vitro, using illustrative data from known inhibitors.
Core Concepts of MAO-B Inhibition
Monoamine oxidase B is a mitochondrial enzyme responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine.[1][2][3][4] Inhibition of MAO-B leads to an increase in the synaptic concentration of dopamine, which is a primary therapeutic strategy in Parkinson's disease to alleviate motor symptoms.[4][5] Furthermore, the catalytic activity of MAO-B produces reactive oxygen species (ROS), and its inhibition is thought to confer neuroprotective effects by reducing oxidative stress.[6][7]
The efficacy of MAO-B inhibitors is assessed through several key in vitro parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the selectivity for MAO-B over its isoform, MAO-A. High potency (low IC50 and Ki values) and high selectivity are desirable characteristics for a therapeutic MAO-B inhibitor to minimize off-target effects.[1][8]
Quantitative Analysis of MAO-B Inhibitor Activity
The following table summarizes the in vitro activity of several known MAO-B inhibitors, providing a comparative reference for researchers in the field.
| Compound | Target | IC50 (µM) | Selectivity Index (SI) vs. MAO-A | Reference Compound(s) |
| Compound 17d | hMAO-B | 0.06702 | 11 | |
| Hybrid If | hMAO-B | 0.099 | 100.2 | |
| Compound 11n | hMAO-B | 0.79 | >25.3 | |
| Selegiline | MAO-B | 0.007 | - | Rasagiline, Safinamide mesylate |
| Rasagiline | MAO-B | 0.014 | >50 | Selegiline, Safinamide mesylate |
| Safinamide mesylate | MAO-B | 0.08 | - | Selegiline, Rasagiline |
| Compound 7b | MAO-B | 0.33 | >305 | Rasagiline |
| Compound 8a | MAO-B | 0.02 | >3649 | Rasagiline |
| Compound 8b | MAO-B | 0.03 | >3278 | Rasagiline |
| Compound 8e | MAO-B | 0.45 | >220 | Rasagiline |
| Compound 2b | hMAO-B | 0.042 | - | Selegiline |
| Compound 2h | hMAO-B | 0.056 | - | Selegiline |
hMAO-B refers to human Monoamine Oxidase B.
Experimental Protocols
A common method for determining the in vitro activity of MAO-B inhibitors is the fluorometric assay. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed oxidation of a substrate like tyramine.[9]
Fluorometric MAO-B Inhibition Assay
Materials:
-
MAO-B Enzyme (recombinant human)
-
MAO-B Assay Buffer
-
High Sensitivity Probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
MAO-B Substrate (e.g., Tyramine)
-
Test Inhibitor Compound
-
Positive Control Inhibitor (e.g., Selegiline, Rasagiline)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the MAO-B Assay Buffer.
-
Reconstitute the MAO-B enzyme, High Sensitivity Probe, HRP, and MAO-B substrate according to the manufacturer's instructions.
-
Prepare serial dilutions of the test inhibitor and the positive control inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to the respective wells:
-
Blank Wells: Assay Buffer
-
Enzyme Control Wells: Assay Buffer
-
Positive Control Wells: Diluted positive control inhibitor
-
Test Inhibitor Wells: Diluted test inhibitor
-
-
Add the MAO-B enzyme solution to all wells except the blank wells.
-
Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow for pre-incubation of the enzyme with the inhibitors.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mixture containing the MAO-B substrate, High Sensitivity Probe, and HRP in the assay buffer.
-
Add the reaction mixture to all wells to initiate the enzymatic reaction.
-
Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) in a kinetic mode for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test inhibitor using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Inhibitor) / Rate of Enzyme Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for In Vitro MAO-B Inhibition Assay
Caption: Workflow for a fluorometric MAO-B inhibition assay.
Mechanism of Action of MAO-B Inhibitors
Caption: MAO-B inhibitors block dopamine metabolism.
This guide provides a foundational understanding of the in vitro evaluation of MAO-B inhibitors. For researchers embarking on the discovery and development of novel inhibitors, a thorough understanding of these principles and methodologies is paramount to success.
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
Mao-B-IN-17: A Technical Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of Mao-B-IN-17, a selective inhibitor of Monoamine Oxidase B (MAO-B). The information presented herein is intended to support research and drug development efforts in the fields of neurodegenerative diseases and other related areas where MAO-B plays a significant role.
Quantitative Selectivity Profile
This compound demonstrates a notable selectivity for human Monoamine Oxidase B (hMAO-B) over human Monoamine Oxidase A (hMAO-A). The inhibitory activity is summarized in the table below, with the selectivity index calculated as the ratio of the IC50 value for hMAO-A to that of hMAO-B.
| Target Enzyme | IC50 Value | Selectivity Index (MAO-A/MAO-B) |
| Human MAO-B (hMAO-B) | 5.08 µM[1] | > 19.7-fold |
| Human MAO-A (hMAO-A) | > 100 µM |
Note: A higher selectivity index indicates a greater specificity for MAO-B over MAO-A.
Based on the conducted research, a broader selectivity profile of this compound against other enzyme families, such as kinases, has not been made publicly available.
Visualizing Selectivity
The following diagram illustrates the inhibitory preference of this compound.
Experimental Methodology: MAO Inhibitor IC50 Determination
The following is a representative protocol for determining the IC50 values of a potential MAO inhibitor, such as this compound, using a fluorometric assay. This method is based on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of its substrate.
A. Materials and Reagents:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Test compound (this compound)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
B. Experimental Workflow:
The general workflow for determining the enzymatic activity and inhibition is depicted below.
C. Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in assay buffer to obtain a range of test concentrations.
-
Assay Plate Setup: To the wells of a 96-well black microplate, add the diluted test compound, a positive control inhibitor, and a vehicle control (assay buffer with the same concentration of solvent as the test compound).
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme solution to the wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing the Amplex® Red reagent, HRP, and the appropriate MAO substrate.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
This in-depth guide provides a clear understanding of the selectivity profile of this compound and the experimental procedures used to determine it, which is crucial for its potential development as a therapeutic agent.
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Selegiline, a Monoamine Oxidase-B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of selegiline, a selective and irreversible inhibitor of monoamine oxidase B (MAO-B). Selegiline is primarily used in the treatment of Parkinson's disease and has also been investigated for major depressive disorder. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Pharmacokinetics
Selegiline's pharmacokinetic profile is characterized by rapid absorption, extensive first-pass metabolism, and high variability.[1] Different formulations, such as conventional oral tablets, orally disintegrating tablets (ODT), and transdermal patches, have been developed to improve its bioavailability and modify its metabolic profile.[2][3][4]
Following oral administration, selegiline is rapidly absorbed from the gastrointestinal tract.[5] However, it undergoes significant first-pass metabolism, resulting in low absolute bioavailability, estimated to be around 4-10%.[1][2] The ODT formulation, which allows for pre-gastric absorption, and the transdermal patch, which bypasses first-pass metabolism altogether, exhibit significantly higher bioavailability.[2][4] Co-administration with food can increase the peak plasma concentration (Cmax) and area under the concentration-time curve (AUC) of selegiline by at least three-fold.[1]
Selegiline is distributed rapidly into tissues, including the brain.[5] It has a large apparent volume of distribution of 1854 L, indicating extensive tissue uptake.[1] Plasma protein binding of selegiline is approximately 85-90%.[2]
Selegiline is extensively metabolized, primarily in the liver by cytochrome P450 enzymes, with CYP2B6 being a key contributor.[2][6] The major metabolites are L-(-)-desmethylselegiline (DES), L-(-)-methamphetamine (MA), and L-(-)-amphetamine (A).[5] DES also possesses some MAO-B inhibitory activity.[1][7] The formation of amphetamine metabolites is a notable aspect of selegiline's metabolism and can contribute to its side effect profile.[8] Formulations that bypass first-pass metabolism, like the transdermal patch and ODT, result in lower concentrations of these metabolites.[2][9]
The elimination half-life of selegiline after a single oral dose is approximately 1.5 to 3.5 hours.[1][2] However, with multiple administrations, the half-lives of selegiline and its metabolites can increase significantly due to accumulation.[1] The metabolites are primarily excreted in the urine.[5]
Table 1: Pharmacokinetic Parameters of Oral Selegiline (10 mg)
| Parameter | Value | Reference |
| Absolute Bioavailability | ~10% | [1] |
| Time to Peak Plasma Concentration (Tmax) | < 1 hour | [1] |
| Mean Peak Plasma Concentration (Cmax) | ~2 µg/L | [1] |
| Apparent Volume of Distribution (Vd) | 1854 L | [1] |
| Oral Clearance | 59 L/min | [1] |
| Elimination Half-life (single dose) | 1.5 hours | [1] |
| Protein Binding | 85-90% | [2] |
Table 2: Steady-State Serum and Cerebrospinal Fluid (CSF) Concentrations of Selegiline Metabolites in Patients on Continuous Therapy
| Metabolite | Mean Serum Concentration (ng/mL) | Mean CSF Concentration (ng/mL) | Reference |
| L-(-)-amphetamine (A) | 6.5 ± 2.5 | Similar to serum | [5] |
| L-(-)-methamphetamine (MA) | 14.7 ± 6.5 | Similar to serum | [5] |
| L-(-)-desmethylselegiline (DES) | 0.9 ± 0.7 | Similar to serum | [5] |
Pharmacodynamics
The primary pharmacodynamic effect of selegiline is the selective and irreversible inhibition of MAO-B.[10] This action is central to its therapeutic efficacy in Parkinson's disease.
MAO-B is an enzyme responsible for the breakdown of dopamine in the brain.[11] By irreversibly inhibiting MAO-B, selegiline increases the synaptic concentration of dopamine in the nigrostriatal pathways, thereby alleviating the motor symptoms of Parkinson's disease.[10][12] At typical clinical doses for Parkinson's disease (10 mg/day), selegiline is selective for MAO-B.[1] However, at higher doses, it also inhibits MAO-A, which can lead to antidepressant effects but also increases the risk of hypertensive crisis if tyramine-rich foods are consumed.[2][6] Selegiline may also exert neuroprotective effects through mechanisms independent of MAO-B inhibition, potentially by modulating apoptotic pathways and increasing the expression of neurotrophic factors.[12][13]
Selegiline is a potent inhibitor of MAO-B. Within 2 to 4 hours of a 10 mg oral dose, approximately 86% of platelet MAO-B activity is inhibited.[1] Due to the irreversible nature of the inhibition, it can take up to two weeks for platelet MAO-B activity to return to baseline values after discontinuation of the drug.[1]
Table 3: In Vivo Platelet MAO-B Inhibition by a Single Oral Dose of Selegiline
| Dose | Maximal Inhibition | Time to Maximal Inhibition | Reference |
| 10 mg | 86-98% | 2-24 hours | [1][2] |
Experimental Protocols
This protocol describes an in vivo microdialysis experiment to assess the effect of selegiline on dopamine transporter (DAT) activity.
-
Animal Model: Male Sprague-Dawley rats are used.
-
Drug Administration: Selegiline is administered subcutaneously (s.c.) daily at a dose of 0.25 mg/kg for 21 days.[14]
-
Microdialysis: A microdialysis probe is implanted in the striatum of the anesthetized rat. The probe is perfused with artificial cerebrospinal fluid.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the systemic administration of amphetamine.
-
Analysis: The concentration of dopamine and its metabolites (DOPAC and HVA) in the dialysate is measured using high-performance liquid chromatography (HPLC) with electrochemical detection.[14] The amphetamine-induced increase in extracellular dopamine provides an in vivo measure of DAT activity.[14]
This protocol outlines a method for determining the in vitro inhibitory effect of selegiline on MAO-B activity.
-
Enzyme Source: Homogenates of rat brain tissue can be used as a source of MAO-B.[15]
-
Substrate: Kynuramine is used as a substrate, which is converted by MAO to a fluorescent product, 4-hydroxyquinoline.[15]
-
Procedure:
-
Human plasma samples containing selegiline are deproteinized and extracted.[15]
-
The extract is reconstituted in a phosphate buffer.
-
The rat brain homogenate is added to the reconstituted extract.
-
The reaction is initiated by the addition of the kynuramine substrate.
-
The fluorescence of the product is measured in an alkaline solution using a fluorometer.[15]
-
-
Quantification: The degree of MAO-B inhibition is determined by comparing the fluorescence generated in the presence of selegiline to a control without the inhibitor. A standard curve can be generated using known concentrations of selegiline to determine the concentration in the plasma samples.[15]
Signaling and Metabolic Pathways
The following diagram illustrates the primary metabolic pathways of selegiline.
Caption: Primary metabolic pathways of selegiline.
The following diagram illustrates the mechanism of action of selegiline in the dopaminergic synapse.
Caption: Selegiline's mechanism of action in the dopaminergic synapse.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of selegiline. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 3. The pharmacokinetic evaluation of selegiline ODT for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selegiline - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics and metabolism of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Desmethylselegiline - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. A new formulation of selegiline: improved bioavailability and selectivity for MAO-B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Selegiline Hydrochloride? [synapse.patsnap.com]
- 13. Selegiline: a molecule with innovative potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of low-dose treatment with selegiline on dopamine transporter (DAT) expression and amphetamine-induced dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An enzymatic assay for the MAO-B inhibitor selegiline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on Mao-B-IN-17 for Neuroprotection Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mao-B-IN-17 is a potent and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's and Alzheimer's diseases. This technical guide provides a comprehensive overview of this compound, a pyridoxine-resveratrol hybrid, summarizing its pharmacological data, detailing experimental protocols for its evaluation, and visualizing its mechanism of action and experimental workflows. The information presented herein is intended to facilitate further research and development of this promising neuroprotective agent.
Monoamine oxidase B is a mitochondrial enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters, such as dopamine.[1] The activity of MAO-B is known to increase with age and in neurodegenerative conditions, leading to oxidative stress through the production of hydrogen peroxide and other reactive oxygen species, which contributes to neuronal damage.[1] Inhibition of MAO-B can prevent the breakdown of dopamine, thereby increasing its availability in the brain, and may also confer neuroprotection by reducing oxidative stress.[1][2]
This compound, referred to in the primary literature as compound 12g , emerged from a series of pyridoxine-resveratrol hybrids designed as MAO-B inhibitors. It has demonstrated exceptional potency and selectivity for MAO-B, along with significant neuroprotective, antioxidant, and blood-brain barrier penetration properties in preclinical studies.[3]
Chemical Properties and Synthesis
This compound is a synthetic hybrid molecule that combines the structural features of pyridoxine (Vitamin B6) and resveratrol. The systematic name for this compound is not explicitly provided in the primary literature, but its structure is well-defined.
Synthesis of this compound (Compound 12g):
The synthesis of this compound is achieved through a multi-step process, which is summarized below. For a detailed, step-by-step protocol, please refer to the supplementary information of the primary research article.
-
Step 1: Synthesis of the Pyridoxine Intermediate: The synthesis starts with the protection of the hydroxyl groups of pyridoxine, followed by the introduction of a suitable linker for subsequent coupling with the resveratrol analogue.
-
Step 2: Synthesis of the Resveratrol Analogue: A resveratrol analogue bearing a functional group amenable to coupling with the pyridoxine intermediate is synthesized.
-
Step 3: Coupling Reaction: The pyridoxine intermediate and the resveratrol analogue are coupled to form the hybrid molecule.
-
Step 4: Deprotection and Final Modification: The protecting groups are removed, and any necessary final modifications are made to yield this compound.
Pharmacological Data
The pharmacological profile of this compound has been characterized through a series of in vitro assays. The key quantitative data are summarized in the tables below for easy comparison.
| Compound | hMAO-B IC50 (μM) | hMAO-A IC50 (μM) | Selectivity Index (SI) for MAO-B | Reversibility |
| This compound (12g) | 0.01 | >100 | >10000 | Irreversible |
| Rasagiline | 0.0437 ± 0.002 | - | - | Irreversible |
| Clorgiline | 8.85 ± 0.201 | - | - | Irreversible |
| Compound 12a | 0.01 | >100 | >10000 | Reversible |
| Compound 12l | 0.02 | >100 | >5000 | Reversible |
| Table 1: In Vitro MAO-B Inhibitory Activity of this compound and Reference Compounds.[3] |
| Compound | Neuroprotection against H2O2-induced PC12 cell injury (% of control) | Cytotoxicity in PC12 cells (% of control) |
| This compound (12g) | High | Low |
| Compound 12a | High | Low |
| Compound 12l | High | Low |
| Table 2: Neuroprotective and Cytotoxic Effects of this compound and Related Compounds.[3] |
| Compound | Antioxidant Activity (ORAC Value) | Blood-Brain Barrier Permeability (PAMPA) |
| This compound (12g) | Good | High |
| Compound 12a | Good | High |
| Compound 12l | Good | High |
| Table 3: Antioxidant and Blood-Brain Barrier Permeability of this compound and Related Compounds.[3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro MAO-A and MAO-B Inhibitory Activity Assay
This assay determines the potency and selectivity of the test compound in inhibiting the two isoforms of monoamine oxidase.
-
Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B are used as the enzyme sources. Kynuramine is used as the substrate for MAO-A, and benzylamine is used for MAO-B.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the respective MAO isoform in a phosphate buffer (pH 7.4) at 37°C for a specified period.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Reaction Termination and Detection: The reaction is stopped, and the product formation is quantified using a fluorometric method. The fluorescence intensity is proportional to the enzyme activity.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Neuroprotection Assay against H2O2-induced PC12 Cell Injury
This assay assesses the ability of the test compound to protect neuronal cells from oxidative stress-induced damage.
-
Cell Culture: PC12 cells, a rat pheochromocytoma cell line commonly used as a model for neuronal cells, are cultured in a suitable medium.
-
Pre-treatment: The cells are pre-treated with various concentrations of the test compound for a defined period.
-
Induction of Injury: Hydrogen peroxide (H2O2) is added to the culture medium to induce oxidative stress and cell damage.
-
Cell Viability Assessment: After incubation with H2O2, cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The amount of formazan product is proportional to the number of viable cells.
-
Data Analysis: The neuroprotective effect is expressed as the percentage of cell viability compared to the control group (cells treated with H2O2 alone).
Cytotoxicity Assay
This assay evaluates the potential toxic effects of the test compound on cells.
-
Cell Culture: PC12 cells are cultured as described above.
-
Treatment: The cells are incubated with various concentrations of the test compound for a specified duration.
-
Cell Viability Assessment: Cell viability is determined using the MTT assay.
-
Data Analysis: Cytotoxicity is expressed as the percentage of cell viability compared to the untreated control group.
Antioxidant Activity Assay (Oxygen Radical Absorbance Capacity - ORAC)
The ORAC assay measures the antioxidant capacity of a compound.
-
Sample Preparation: The test compound is prepared at different concentrations.
-
Reaction Mixture: The compound is mixed with a fluorescent probe (e.g., fluorescein) and a free radical generator (e.g., AAPH).
-
Fluorescence Monitoring: The fluorescence decay of the probe, caused by the free radicals, is monitored over time.
-
Data Analysis: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve. The results are typically expressed as Trolox equivalents.
Blood-Brain Barrier (BBB) Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
The PAMPA-BBB assay is a high-throughput method to predict the passive permeability of a compound across the blood-brain barrier.
-
Membrane Preparation: A filter plate is coated with a lipid solution to create an artificial membrane that mimics the BBB.
-
Donor and Acceptor Compartments: The test compound is added to the donor compartment, and a buffer solution is placed in the acceptor compartment.
-
Incubation: The plate is incubated to allow the compound to permeate through the artificial membrane.
-
Quantification: The concentration of the compound in both the donor and acceptor compartments is measured using a suitable analytical method (e.g., UV-Vis spectroscopy).
-
Data Analysis: The permeability coefficient (Pe) is calculated based on the concentration of the compound in the donor and acceptor wells and the incubation time.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the proposed signaling pathway for the neuroprotective effects of this compound and the general experimental workflow for its evaluation.
Caption: Proposed Neuroprotective Mechanism of this compound.
References
- 1. Pyridoxine-resveratrol hybrids Mannich base derivatives as novel dual inhibitors of AChE and MAO-B with antioxidant and metal-chelating properties for the treatment of Alzheimer's disease. | Semantic Scholar [semanticscholar.org]
- 2. Neuroprotective Properties of Resveratrol and Its Derivatives—Influence on Potential Mechanisms Leading to the Development of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridoxine-resveratrol hybrids as novel inhibitors of MAO-B with antioxidant and neuroprotective activities for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Mao-B-IN-17 in Parkinson's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of Mao-B-IN-17, a novel, multifunctional monoamine oxidase B (MAO-B) inhibitor, in relevant Parkinson's disease (PD) models. The information presented is synthesized from available scientific literature, offering insights into its mechanism of action, efficacy, and experimental validation.
Core Compound Profile: this compound
This compound, identified as compound 6h in the primary literature, is a derivative of 2-hydroxyl-4-benzyloxybenzyl aniline. It has emerged as a promising candidate for the treatment of Parkinson's disease due to its potent and selective inhibition of MAO-B, combined with a range of other neuroprotective properties.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its in vitro activities.
| Parameter | Value | Assay | Significance in Parkinson's Disease |
| MAO-B Inhibitory Activity (IC₅₀) | 0.014 µM | Fluorometric MAO-B Inhibition Assay | Potent inhibition of the primary enzyme responsible for dopamine degradation in the brain. |
| MAO-B Inhibition Constant (Kᵢ) | 0.018 µM | Enzyme Kinetics Assay | High binding affinity to the MAO-B enzyme. |
| Antioxidant Activity (ORAC) | 2.14 Trolox Equivalents | Oxygen Radical Absorbance Capacity | Ability to neutralize harmful reactive oxygen species, a key factor in neurodegeneration. |
| Property | Observation | Assay | Relevance to Neuroprotection |
| MAO-B Interaction | Reversible and Competitive | Enzyme Kinetic Studies | Offers a potentially safer profile compared to irreversible inhibitors. |
| Metal Chelation | Demonstrated Ability | Metal Chelation Assay | Sequesters excess metal ions that can contribute to oxidative stress. |
| Blood-Brain Barrier Permeability | Permeable | Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) | Essential for reaching its therapeutic target within the central nervous system. |
| Neuroprotection | Significant Protective Effect | 6-OHDA-induced neurotoxicity in SH-SY5Y cells | Directly protects neuronal cells from toxin-induced death. |
| Anti-Neuroinflammatory Activity | Alleviated Neuroinflammation | LPS-induced inflammation in BV-2 microglial cells | Reduces the inflammatory response mediated by microglial cells, which is implicated in PD progression. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard and widely accepted procedures in the field.
In Vitro MAO-B Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human MAO-B.
-
Principle: This fluorometric assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity on a substrate like kynuramine. The inhibition of this reaction by the test compound leads to a decrease in the fluorescent signal.
-
Materials: Recombinant human MAO-B enzyme, kynuramine (substrate), horseradish peroxidase, a suitable fluorescent probe (e.g., Amplex Red), and the test compound (this compound).
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the MAO-B enzyme to each well.
-
Add the different concentrations of this compound to the respective wells and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding the kynuramine substrate, horseradish peroxidase, and the fluorescent probe.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
-
Objective: To assess the ability of this compound to cross the blood-brain barrier (BBB) through passive diffusion.
-
Principle: This assay uses a 96-well filter plate with a porous support coated with a lipid solution that mimics the BBB. The permeability of the compound is determined by measuring its concentration in the donor and acceptor wells after an incubation period.
-
Materials: 96-well filter and acceptor plates, brain lipid solution, phosphate-buffered saline (PBS), and the test compound.
-
Procedure:
-
Coat the filter of the donor plate with the brain lipid solution.
-
Add a solution of this compound in PBS to the donor wells.
-
Place the donor plate into the acceptor plate, which contains fresh PBS.
-
Incubate the plate assembly for a specified time (e.g., 4-18 hours) at room temperature.
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (Vd * Va) / ((Vd + Va) * A * t) where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
-
Neuroprotective Effect in a 6-OHDA-Induced SH-SY5Y Cell Model
-
Objective: To evaluate the ability of this compound to protect neuronal cells from the neurotoxin 6-hydroxydopamine (6-OHDA).
-
Principle: The human neuroblastoma cell line SH-SY5Y is treated with 6-OHDA to induce oxidative stress and apoptosis, mimicking dopaminergic neuron death in Parkinson's disease. The neuroprotective effect of the compound is assessed by measuring cell viability.
-
Materials: SH-SY5Y cells, cell culture medium, 6-OHDA, this compound, and a cell viability reagent (e.g., MTT or PrestoBlue).
-
Procedure:
-
Plate SH-SY5Y cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 2 hours).
-
Introduce 6-OHDA to the wells (except for the control group) to induce neurotoxicity.
-
Incubate the cells for 24-48 hours.
-
Assess cell viability by adding the viability reagent and measuring the absorbance or fluorescence according to the manufacturer's instructions.
-
Express the results as a percentage of the viability of untreated control cells.
-
Anti-Neuroinflammatory Activity in an LPS-Induced BV-2 Microglial Cell Model
-
Objective: To determine the effect of this compound on the inflammatory response of microglial cells.
-
Principle: The murine microglial cell line BV-2 is stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of pro-inflammatory mediators. The anti-inflammatory effect of the compound is measured by the reduction of these mediators.
-
Materials: BV-2 cells, cell culture medium, LPS, this compound, and kits for measuring inflammatory markers (e.g., ELISA for TNF-α and IL-6, Griess reagent for nitric oxide).
-
Procedure:
-
Culture BV-2 cells in a suitable plate.
-
Pre-incubate the cells with different concentrations of this compound for a defined period (e.g., 1 hour).
-
Stimulate the cells with LPS to induce inflammation.
-
After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory markers such as TNF-α, IL-6, and nitric oxide in the supernatant using appropriate assays.
-
Analyze the expression of key proteins in the NF-κB pathway (e.g., p-p65, IκBα) in cell lysates via Western blotting to confirm the mechanism of action.
-
In Vivo Efficacy in an MPTP-Induced Mouse Model of Parkinson's Disease
-
Objective: To assess the therapeutic efficacy of this compound in a well-established animal model of Parkinson's disease.
-
Principle: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to mice, causing selective destruction of dopaminergic neurons in the substantia nigra and a subsequent reduction in striatal dopamine, mimicking the pathology of Parkinson's disease. The efficacy of the compound is evaluated through behavioral tests and post-mortem neurochemical analysis.
-
Materials: C57BL/6 mice, MPTP, this compound, equipment for behavioral testing (e.g., rotarod, pole test apparatus), and reagents for HPLC analysis of dopamine and its metabolites.
-
Procedure:
-
Acclimatize the mice and divide them into control, MPTP-treated, and MPTP + this compound-treated groups.
-
Administer MPTP (e.g., intraperitoneal injections) to the relevant groups to induce the parkinsonian phenotype.
-
Treat the designated group with this compound at a specified dose and schedule (e.g., daily oral gavage).
-
Perform a battery of behavioral tests to assess motor function at different time points.
-
At the end of the study, euthanize the animals and dissect the brain tissue (specifically the striatum and substantia nigra).
-
Measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum using HPLC with electrochemical detection.
-
Assess markers of oxidative stress (e.g., malondialdehyde, glutathione levels) in the brain tissue.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra to quantify the extent of dopaminergic neuron loss.
-
Mandatory Visualizations
Signaling Pathway: Inhibition of NF-κB Activation
The diagram below illustrates the proposed mechanism by which this compound alleviates neuroinflammation through the suppression of the NF-κB signaling pathway in microglial cells.
Caption: Proposed anti-neuroinflammatory mechanism of this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel MAO-B inhibitor like this compound.
Caption: Preclinical evaluation workflow for this compound.
The Role of Monoamine Oxidase-B Inhibition in Dopamine Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monoamine oxidase-B (MAO-B) is a critical enzyme in the catabolism of dopamine, a neurotransmitter essential for motor control, motivation, and reward.[1][2] Inhibition of MAO-B represents a key therapeutic strategy for neurological disorders characterized by dopaminergic dysfunction, most notably Parkinson's disease.[2][3][4] By preventing the breakdown of dopamine, MAO-B inhibitors increase its availability in the synaptic cleft, thereby enhancing dopaminergic signaling.[3][5] This guide provides a detailed examination of the interplay between MAO-B and dopamine metabolism, with a focus on the mechanism of action of MAO-B inhibitors. We will explore the preclinical evaluation of these compounds, including key experimental protocols and data presentation, using a recently discovered potent MAO-B inhibitor as an illustrative example.
Introduction to Monoamine Oxidase-B and Dopamine
Monoamine oxidase (MAO) is an enzyme responsible for the oxidative deamination of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[5][6] There are two main isoforms of this enzyme, MAO-A and MAO-B.[6] While both isoforms can metabolize dopamine, MAO-B is the predominant form in the basal ganglia, a brain region with high dopamine concentration, and is primarily located in the outer mitochondrial membrane of glial cells.[1]
Dopamine that is not packaged into synaptic vesicles is vulnerable to degradation by MAO.[7] The metabolism of dopamine by MAO-B is a significant pathway for its clearance from the synapse.[5] In neurodegenerative conditions like Parkinson's disease, where dopaminergic neurons are progressively lost, the activity of MAO-B can contribute to further neuronal damage through the production of reactive oxygen species (ROS) as a byproduct of dopamine metabolism.[5][8]
Mechanism of Action of MAO-B Inhibitors
MAO-B inhibitors act by binding to the active site of the MAO-B enzyme, preventing it from metabolizing dopamine.[6][9] This inhibition can be either reversible or irreversible.[9] By blocking MAO-B, these inhibitors effectively increase the concentration and prolong the action of dopamine in the brain.[3][5] This leads to an amelioration of the motor symptoms associated with Parkinson's disease.[3]
Signaling Pathway of Dopamine Metabolism
The following diagram illustrates the metabolic pathway of dopamine and the intervention point of MAO-B inhibitors.
Preclinical Evaluation of MAO-B Inhibitors
The discovery and development of novel MAO-B inhibitors involve a series of preclinical evaluations to determine their potency, selectivity, and potential therapeutic efficacy.
In Vitro Characterization
A crucial first step is to characterize the inhibitory activity of a compound against MAO-B. This typically involves enzymatic assays to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Table 1: In Vitro Characteristics of a Novel MAO-B Inhibitor
| Parameter | Value | Description |
| MAO-B IC50 | 0.014 µM | The concentration of the inhibitor required to reduce the activity of MAO-B by 50%. |
| MAO-B Ki | 0.018 µM | The inhibition constant, a measure of the inhibitor's binding affinity to MAO-B. |
| Inhibition Type | Reversible | The inhibitor binds non-covalently to the enzyme and can be removed. |
| Antioxidant Activity (ORAC) | 2.14 Trolox equivalent | A measure of the compound's ability to neutralize free radicals. |
| Data for a novel 2-hydroxyl-4-benzyloxybenzyl aniline derivative as reported in a 2023 study.[10] |
Experimental Protocol: In Vitro MAO-B Inhibition Assay
A common method to determine MAO-B activity is through a fluorometric assay that detects the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate like tyramine.[11]
Objective: To determine the IC50 of a test compound against human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., tyramine)
-
Horseradish peroxidase (HRP)
-
A fluorogenic probe (e.g., Amplex Red)
-
Test compound (e.g., "Mao-B-IN-17" or a novel inhibitor)
-
Positive control inhibitor (e.g., selegiline)
-
Assay buffer
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents: Dilute the MAO-B enzyme, substrate, HRP, and fluorogenic probe to their working concentrations in the assay buffer. Prepare a serial dilution of the test compound and the positive control.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations (or positive/negative controls), and the MAO-B enzyme.
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate, HRP, and fluorogenic probe mixture to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes). The rate of increase in fluorescence is proportional to the MAO-B activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro evaluation of a novel MAO-B inhibitor.
In Vivo Efficacy
Promising candidates from in vitro studies are then evaluated in animal models of Parkinson's disease, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model.[10] These studies aim to assess the compound's ability to cross the blood-brain barrier, increase dopamine levels in the brain, and improve motor function. The novel inhibitor mentioned previously was shown to ameliorate MPTP-induced Parkinson's disease symptoms in mice by increasing dopaminergic neurotransmitter levels and reducing oxidative damage.[10] It also demonstrated neuroprotective effects and alleviated neuroinflammation by suppressing the NF-κB pathway.[10]
Conclusion
The inhibition of MAO-B is a well-established and effective strategy for the symptomatic treatment of Parkinson's disease. The development of new, potent, and selective MAO-B inhibitors continues to be an active area of research. A thorough preclinical evaluation, encompassing in vitro enzymatic assays and in vivo studies in relevant disease models, is essential to identify promising new therapeutic agents. The data and protocols outlined in this guide provide a framework for the assessment of novel MAO-B inhibitors and their impact on dopamine metabolism.
References
- 1. Trait: Dopamine Metabolism (MAO) | FitnessGenes® [fitnessgenes.com]
- 2. Analysis on the Clinical Research Progress of MAO-B inhibitors [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Dopamine metabolism by a monoamine oxidase mitochondrial shuttle activates the electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Novel MAO-B inhibitor ameliorates Parkinson’s disease symptoms in mice | BioWorld [bioworld.com]
- 11. content.abcam.com [content.abcam.com]
Methodological & Application
Application Notes and Protocols for the Evaluation of Novel Monoamine Oxidase B (MAO-B) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of monoamine neurotransmitters, including dopamine.[1][2] Inhibition of MAO-B increases the levels of these neurotransmitters in the brain and is a validated therapeutic strategy for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.[3][4] MAO-B inhibitors can provide symptomatic relief and may also have disease-modifying effects by reducing oxidative stress that results from the enzymatic deamination of dopamine.[2][5] This document provides a generalized experimental protocol for the synthesis, in vitro evaluation, and in vivo characterization of a novel MAO-B inhibitor, referred to here as Mao-B-IN-17. While specific experimental details for a compound named "this compound" are not publicly available, this protocol outlines the standard procedures used in the development and characterization of new MAO-B inhibitors.
I. Synthesis of Novel MAO-B Inhibitors
The synthesis of a novel MAO-B inhibitor will depend on its chemical class. As an example, a general synthesis for thiosemicarbazone derivatives, which have shown potential as MAO-B inhibitors, is provided below.[6]
Protocol: General Synthesis of Thiosemicarbazone Derivatives
-
Reaction Setup: Reflux a mixture of the appropriate isothiocyanate derivative (0.002 mol) and corresponding aldehyde derivatives (0.002 mol) in 25 mL of ethanol for 8 hours.[6]
-
Precipitation: Cool the reaction mixture in an ice bath to allow the product to precipitate.[6]
-
Filtration and Purification: Filter the precipitated product, dry it, and recrystallize it from ethanol to obtain the purified thiosemicarbazone derivative.[6]
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
II. In Vitro Evaluation
A. Determination of MAO-B Inhibitory Activity and Selectivity
The initial in vitro evaluation of a potential MAO-B inhibitor involves determining its half-maximal inhibitory concentration (IC50) against human MAO-B and its selectivity over the MAO-A isoform.
Protocol: Fluorometric MAO-B Inhibitor Screening Assay [7]
This protocol is adapted from commercially available MAO-B inhibitor screening kits.
1. Reagent Preparation:
- MAO-B Assay Buffer: Bring to room temperature before use.
- High Sensitivity Probe: Protect from light and moisture. Reconstitute as per manufacturer's instructions.
- MAO-B Enzyme: Reconstitute with MAO-B Assay Buffer, aliquot, and store at -80°C.
- MAO-B Substrate: Reconstitute with ultrapure water and store at -20°C.
- Developer: Reconstitute with MAO-B Assay Buffer and store at -20°C.
- Test Inhibitor (this compound): Dissolve in a suitable solvent (e.g., DMSO) to make a stock solution. Prepare serial dilutions to 10x the desired final test concentrations with MAO-B Assay Buffer.
- Inhibitor Control (e.g., Selegiline): Prepare a working solution.
2. Assay Procedure:
- Add 10 µL of the test inhibitor dilutions, inhibitor control, or assay buffer (for enzyme control) to assigned wells of a 96-well plate.
- Prepare the MAO-B Enzyme Solution by diluting the MAO-B enzyme stock in MAO-B Assay Buffer. Add 50 µL of the enzyme solution to each well.
- Incubate the plate for 10 minutes at 37°C.
- Prepare the MAO-B Substrate Solution as per the kit instructions. Add 40 µL of the substrate solution to each well to initiate the reaction.
- Measure the fluorescence intensity at two time points in the linear range of the reaction.
3. Data Analysis:
- Calculate the rate of reaction for each concentration of the test inhibitor.
- Determine the percent inhibition relative to the enzyme control.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
- Repeat the assay using MAO-A enzyme and substrate to determine the IC50 for MAO-A.
- Calculate the Selectivity Index (SI) as the ratio of IC50 (MAO-B) / IC50 (MAO-A). A higher SI value indicates greater selectivity for MAO-B.
Data Presentation: MAO Inhibitory Activity
| Compound | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (SI) (IC50 MAO-B / IC50 MAO-A) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Selegiline (Control) | Literature Value | Literature Value | Calculated Value |
B. Mechanism of Inhibition Studies
To understand how the inhibitor interacts with the enzyme, it is important to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and whether the inhibition is reversible or irreversible.
Protocol: Kinetic Analysis using Lineweaver-Burk Plots
-
Perform the MAO-B activity assay as described above with varying concentrations of the substrate in the presence and absence of different fixed concentrations of this compound.
-
Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.
-
Analyze the resulting Lineweaver-Burk plots to determine the mechanism of inhibition.
Protocol: Reversibility of Inhibition
-
Pre-incubate the MAO-B enzyme with a high concentration of this compound.
-
Dialyze the enzyme-inhibitor mixture to remove any unbound inhibitor.
-
Measure the activity of the dialyzed enzyme.
-
A significant recovery of enzyme activity after dialysis indicates reversible inhibition, while a lack of recovery suggests irreversible inhibition.[5]
III. In Vivo Evaluation
A. Animal Models
In vivo studies are crucial to assess the therapeutic potential of a novel MAO-B inhibitor. A common animal model for Parkinson's disease is the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of parkinsonism. MPTP is a neurotoxin that is converted to its active toxic metabolite, MPP+, by MAO-B, leading to the destruction of dopaminergic neurons.[5]
B. Pharmacokinetic Studies
Before efficacy studies, it is essential to determine the pharmacokinetic profile of this compound to establish the appropriate dosing regimen.[8] This involves administering the compound to animals and measuring its concentration in plasma and brain tissue over time to determine parameters such as half-life, bioavailability, and brain penetration.
C. Neuroprotection and Behavioral Studies
Protocol: Assessment of Neuroprotection in the MPTP Mouse Model
-
Administer this compound or vehicle to mice for a specified period.
-
Induce parkinsonism by administering MPTP.
-
Continue treatment with this compound or vehicle.
-
After the treatment period, sacrifice the animals and collect brain tissue.
-
Perform immunohistochemical analysis of the substantia nigra and striatum to quantify the number of surviving dopaminergic neurons (e.g., by staining for tyrosine hydroxylase).
-
Measure the levels of dopamine and its metabolites in the striatum using techniques like high-performance liquid chromatography (HPLC).
Protocol: Behavioral Assessment
Assess motor function in the treated and control animals using standard behavioral tests such as:
-
Rotarod test: to measure motor coordination and balance.
-
Open field test: to assess locomotor activity.
An improvement in motor performance in the this compound treated group compared to the MPTP-only group would indicate a therapeutic effect.
IV. Visualizations
Caption: MAO-B signaling pathway in dopamine metabolism.
Caption: Overall experimental workflow for a novel MAO-B inhibitor.
Caption: Workflow for the in vitro MAO-B inhibition assay.
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of light-driven on–off multitarget AChE and MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Pharmacokinetics of monoamine oxidase B inhibitors in Parkinson's disease: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mao-B-IN-17 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Mao-B-IN-17, a selective inhibitor of Monoamine Oxidase B (MAO-B), in various cell culture applications. This document outlines the mechanism of action, provides detailed protocols for common cell-based assays, and summarizes key quantitative data.
Introduction to this compound
This compound is a selective, small molecule inhibitor of Monoamine Oxidase B (MAO-B), an enzyme primarily located on the outer mitochondrial membrane. MAO-B plays a crucial role in the catabolism of monoamine neurotransmitters, including dopamine and phenylethylamine.[1] Inhibition of MAO-B can lead to an increase in the levels of these neurotransmitters in the brain, a strategy employed in the treatment of neurodegenerative conditions like Parkinson's disease.[2][3] Furthermore, by reducing the oxidative deamination of monoamines, MAO-B inhibitors can decrease the production of reactive oxygen species (ROS), thereby mitigating oxidative stress and offering neuroprotective effects.[3] Recent studies have also implicated MAO-B in the progression of certain cancers, suggesting a potential role for its inhibitors in oncology research.[4][5]
Chemical Properties:
| Property | Value |
| IUPAC Name | 2-(3,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
| CAS Number | 2890188-81-3 |
| Molecular Formula | C₁₇H₁₇F₂NO₂ |
| Molecular Weight | 305.32 g/mol |
| IC50 Value | 5.08 µM for MAO-B[6] |
Mechanism of Action
This compound selectively inhibits the enzymatic activity of MAO-B. This inhibition prevents the breakdown of monoamine neurotransmitters, leading to their increased availability. A key consequence of MAO-B activity is the production of hydrogen peroxide (H₂O₂), a reactive oxygen species. By inhibiting MAO-B, this compound reduces the generation of H₂O₂ and subsequent oxidative stress, which is implicated in cellular damage and apoptosis.
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the final working concentration in cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.05 mg of this compound (MW: 305.32 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Cell Culture and Treatment
The following is a general protocol for treating adherent cells with this compound. The optimal cell type, seeding density, and treatment duration will depend on the specific experimental goals.
Materials:
-
Cultured cells of interest (e.g., SH-SY5Y, PC12, or relevant cancer cell lines)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Protocol:
-
Seed the cells in the appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Prepare the desired working concentrations of this compound by diluting the stock solution in complete cell culture medium. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of culture medium.
-
Include a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the cells.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Treated cells in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
After the desired treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Treated cells in a 96-well plate
-
DCFH-DA (10 mM stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Following treatment with this compound, remove the culture medium and wash the cells twice with warm HBSS or PBS.
-
Prepare a 10 µM working solution of DCFH-DA in HBSS or PBS.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS or PBS to remove excess probe.
-
Add 100 µL of HBSS or PBS to each well.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
Alternatively, cells can be detached and analyzed by flow cytometry.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound and provides a comparison with other common MAO-B inhibitors.
| Compound | Target | IC50 Value | Cell Line/System | Reference |
| This compound | MAO-B | 5.08 µM | Not Specified | [6] |
| Selegiline | MAO-B | 0.037 ± 0.001 µM | Human MAO-B | [7] |
| Rasagiline | MAO-B | 4.43 nM | Human MAO-B | [7] |
| Safinamide | MAO-B | 98 nM | Human MAO-B | [7] |
Signaling Pathways
Inhibition of MAO-B by this compound can modulate several downstream signaling pathways, primarily by reducing oxidative stress and increasing dopamine levels. This can lead to the activation of pro-survival pathways and the inhibition of apoptotic pathways.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Cell Viability in Control Group | DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is below 0.5%. |
| Inconsistent Results | Uneven cell seeding; variability in treatment application. | Ensure a single-cell suspension before seeding; mix treatment media thoroughly before adding to wells. |
| High Background in ROS Assay | Autofluorescence of the compound; light exposure. | Run a control with the compound but without cells; protect plates from light during incubation. |
| No Effect of this compound Observed | Incorrect concentration; inactive compound. | Verify the calculated concentration and preparation of the stock solution; use a fresh aliquot of the compound. |
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setups. Always follow standard laboratory safety procedures.
References
- 1. Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012–2024) [mdpi.com]
- 5. Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Selegiline (as a representative MAO-B Inhibitor) Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine and other monoamine neurotransmitters in the brain.[1] Inhibition of MAO-B is a well-established therapeutic strategy for neurodegenerative conditions such as Parkinson's disease, as it increases dopaminergic neurotransmission and may confer neuroprotective effects.[1][2]
Due to the lack of publicly available data for the specific compound "Mao-B-IN-17," this document provides detailed application notes and protocols for Selegiline , a widely studied and representative irreversible MAO-B inhibitor. These guidelines are intended to assist researchers in designing and executing preclinical studies in animal models to evaluate the efficacy and mechanisms of MAO-B inhibitors.
The protocols provided herein are primarily focused on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease, a standard and well-characterized model for studying dopaminergic neurodegeneration and testing potential therapeutic agents.[2]
Signaling Pathways and Mechanism of Action
Selegiline exerts its effects primarily through the irreversible inhibition of MAO-B, which is predominantly located in the outer mitochondrial membrane of astrocytes and serotonergic neurons.[3] This inhibition leads to a cascade of downstream effects beneficial in the context of Parkinson's disease.
Mechanism of Action:
-
Inhibition of Dopamine Catabolism: By inhibiting MAO-B in astrocytes, Selegiline prevents the breakdown of dopamine that has been taken up from the synaptic cleft. This leads to an increase in the extracellular concentration of dopamine, enhancing dopaminergic signaling.[4][5]
-
Reduction of Oxidative Stress: The metabolism of dopamine by MAO-B generates reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which contribute to oxidative stress and neuronal damage. Selegiline's inhibition of MAO-B reduces the production of these harmful byproducts.[6]
-
Neuroprotective Effects: Selegiline has been shown to possess neuroprotective properties that may be independent of its MAO-B inhibitory activity. These effects are thought to involve the upregulation of neurotrophic factors like glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF), as well as the modulation of anti-apoptotic pathways.[1][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of Selegiline administration in various animal models as reported in the literature.
Table 1: Effects of Selegiline on Behavioral Outcomes in MPTP-Induced Mouse Models of Parkinson's Disease
| Animal Model | Selegiline Dose & Route | Behavioral Test | Outcome Measure | Result | Reference |
| C57BL/6 Mice (MPTP) | 10 mg/kg, s.c. (single dose) | Tail Suspension Test | Immobility Time | Decreased | [4][8] |
| C57BL/6 Mice (MPTP) | 1-10 mg/kg, s.c. (single dose) | Elevated Plus Maze | Time in Open Arms | No significant change | [4] |
| C57BL/6 Mice (MPTP) | 1.0 mg/kg/day, oral (14 days) | Gait Analysis | Gait Dysfunction | Improved | [1][7] |
| CD157 KO Mice | 1-10 mg/kg, s.c. (single dose) | Forced Swim Test | Immobility Time | Dose-dependently decreased | [9][10] |
| CD157 KO Mice | 10 mg/kg, s.c. (single dose) | Forced Swim Test | Climbing Time | Increased | [9][10] |
Table 2: Neurochemical and Neuroprotective Effects of Selegiline in Animal Models
| Animal Model | Selegiline Dose & Route | Parameter Measured | Brain Region | Result | Reference |
| C57BL/6 Mice (MPTP) | 10 mg/kg, s.c. | Striatal Dopamine Turnover | Striatum | Decreased | [4] |
| C57BL/6 Mice (MPTP) | 1.0 mg/kg/day, oral (14 days) | Tyrosine Hydroxylase (TH)+ Neurons | Substantia Nigra | Increased (192.68% of MPTP group) | [1][7] |
| C57BL/6 Mice (MPTP) | 1.0 mg/kg/day, oral (14 days) | TH+ Striatal Fibers | Striatum | Increased (162.76% of MPTP group) | [1][7] |
| C57BL/6 Mice (MPTP) | 1.0 mg/kg/day, oral (14 days) | GDNF and BDNF mRNA | - | Increased (2.10 and 2.75-fold) | [1] |
| C57BL/6 Mice (MPTP) | 1.0 mg/kg/day, oral (14 days) | GDNF and BDNF Protein | - | Increased (143.53% and 157.05%) | [1] |
| Wistar Rats | 5 mg/kg, oral | Extracellular Dopamine | Prefrontal Cortex | Increased (250%) | [5] |
| Wistar Rats | 5 mg/kg, oral | Extracellular Noradrenaline | Prefrontal Cortex | Increased (200%) | [5] |
| CD157 KO Mice | 10 mg/kg, s.c. | Dopamine Content | Striatum & Hippocampus | Increased | [9] |
Experimental Protocols
Protocol 1: MPTP-Induced Mouse Model of Parkinson's Disease and Selegiline Treatment
This protocol describes the induction of a subacute Parkinson's disease phenotype in mice using MPTP, followed by treatment with Selegiline to assess its neuroprotective and behavioral effects.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride (Sigma-Aldrich)
-
Selegiline hydrochloride (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Animal handling and injection equipment
Procedure:
-
Animal Acclimation: House mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.
-
MPTP Induction:
-
On the day of induction, dissolve MPTP-HCl in sterile saline to a final concentration for injection.
-
Administer four intraperitoneal (i.p.) injections of MPTP (17.5-20 mg/kg) at 2-hour intervals.[4][8] A dose of 17.5 mg/kg has been shown to induce depression-like behaviors without significant motor deficits.[4][8]
-
The control group receives saline injections following the same schedule.
-
-
Selegiline Administration:
-
For acute studies: Administer a single subcutaneous (s.c.) injection of Selegiline (e.g., 10 mg/kg) 2 days after MPTP treatment, typically 1 hour before behavioral testing.[4][8][9]
-
For chronic studies: Begin daily oral administration of Selegiline (e.g., 1.0 mg/kg/day) starting after MPTP induction and continue for the desired duration (e.g., 14 days).[1][7]
-
The vehicle control group receives saline or the appropriate vehicle.
-
-
Post-Treatment Monitoring: Observe animals daily for any signs of distress or adverse effects.
Protocol 2: Tail Suspension Test (TST)
The TST is used to assess depression-like behavior in mice by measuring their immobility when suspended by their tails.[7][11]
Materials:
-
Tail suspension apparatus (a horizontal bar elevated from the surface)
-
Adhesive tape
-
Video recording equipment
Procedure:
-
Apparatus Setup: Place the tail suspension apparatus in a quiet, dimly lit room.
-
Animal Preparation:
-
Cut a piece of adhesive tape approximately 15-20 cm long.
-
Securely attach the tape to the mouse's tail, about 1-2 cm from the tip.
-
-
Test Procedure:
-
Suspend the mouse by its tail from the horizontal bar. Ensure the mouse cannot reach any surfaces.
-
Start video recording immediately.
-
The test duration is typically 6 minutes.[11]
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for respiration.
-
Automated video tracking software can be used for scoring.
-
Protocol 3: Immunohistochemistry for Tyrosine Hydroxylase (TH)
This protocol is for the visualization and quantification of dopaminergic neurons in the substantia nigra and their terminals in the striatum.[1][4]
Materials:
-
Mouse brain tissue (fixed and sectioned)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-TH (e.g., Millipore, AB152)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains. Cryoprotect the brains in sucrose solution before sectioning on a cryostat.
-
Staining:
-
Wash sections in PBS.
-
Incubate in blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-TH antibody (diluted in blocking solution, e.g., 1:1000) overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature.
-
Wash sections in PBS.
-
Counterstain with DAPI.
-
Mount sections on slides with mounting medium.
-
-
Imaging and Analysis:
-
Capture images of the substantia nigra and striatum using a fluorescence microscope.
-
Quantify the number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum using image analysis software (e.g., ImageJ).
-
Protocol 4: Neurochemical Analysis of Dopamine and Metabolites by HPLC-ECD
This protocol outlines the measurement of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in brain tissue using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Materials:
-
Mouse brain tissue (e.g., striatum), rapidly dissected and frozen
-
Homogenization buffer (e.g., 0.1 M perchloric acid)
-
HPLC system with an electrochemical detector
-
C18 reverse-phase column
-
Mobile phase (e.g., sodium phosphate buffer with methanol, EDTA, and an ion-pairing agent)
-
Standards for DA, DOPAC, and HVA
Procedure:
-
Sample Preparation:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC-ECD Analysis:
-
Inject a known volume of the filtered supernatant onto the HPLC column.
-
Separate the monoamines and their metabolites using the specified mobile phase and column.
-
Detect the compounds using the electrochemical detector set at an appropriate potential.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to DA, DOPAC, and HVA by comparing their retention times and peak areas to those of the standards.
-
Calculate the concentrations of each analyte in the tissue samples (e.g., in ng/mg of tissue).
-
Dopamine turnover can be calculated as the ratio of (DOPAC + HVA) / DA.[4]
-
Safety Precautions
-
MPTP is a potent neurotoxin. Handle with extreme caution in a certified chemical fume hood. All personnel must be properly trained in the safe handling and disposal of MPTP.
-
Follow all institutional and national guidelines for the use of hazardous chemicals and animal experimentation.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, at all times.
These application notes and protocols provide a comprehensive guide for researchers investigating the effects of Selegiline and other MAO-B inhibitors in animal models. By following these detailed procedures, scientists can generate robust and reproducible data to advance the understanding and treatment of neurodegenerative diseases.
References
- 1. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 2. modelorg.com [modelorg.com]
- 3. MPD: JaxCC1: project protocol [phenome.jax.org]
- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. researchgate.net [researchgate.net]
- 7. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. The Tail Suspension Test [jove.com]
Application Notes and Protocols for Mao-B-IN-17 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of monoaminergic neurotransmitters, primarily dopamine.[1][2] Its role in neurodegenerative diseases such as Parkinson's and Alzheimer's disease has made it a significant target for therapeutic intervention.[3][4] Increased MAO-B activity is associated with oxidative stress and the breakdown of dopamine in the brain.[5][6] Mao-B-IN-17 is a potent and irreversible inhibitor of monoamine oxidase B, designed for neuroscience research applications. These notes provide detailed protocols for its use in characterizing its inhibitory activity and neuroprotective effects.
Mechanism of Action
This compound acts as an irreversible inhibitor of MAO-B.[7] It covalently binds to the flavin adenine dinucleotide (FAD) cofactor of the enzyme, leading to its inactivation.[8] This inhibition prevents the breakdown of dopamine, thereby increasing its levels in the synaptic cleft.[5][9] By reducing the oxidative deamination of dopamine, this compound also mitigates the production of reactive oxygen species (ROS), contributing to its neuroprotective properties.[6]
Signaling Pathway
The inhibition of MAO-B by this compound has downstream effects on several signaling pathways implicated in neuronal survival and function. By preventing the degradation of dopamine, this compound helps to maintain dopaminergic signaling. Furthermore, the reduction in oxidative stress can modulate pathways such as NF-κB and PI3K/AKT, which are involved in cellular survival and inflammatory responses.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value |
| MAO-B IC50 | 15 nM[7] |
| MAO-A IC50 | > 10,000 nM |
| Selectivity Index (MAO-A/MAO-B) | > 667 |
| Inhibition Type | Irreversible[7] |
Table 2: Neuroprotective Effects in a Cellular Model
| Assay | Condition | Result |
| Cell Viability (MTT Assay) | 100 µM H2O2-induced toxicity in PC12 cells | 65% increase in cell viability with 1 µM this compound[7] |
| ROS Production (DCFDA Assay) | 100 µM H2O2-induced ROS in PC12 cells | 45% reduction in ROS with 1 µM this compound |
Experimental Protocols
Protocol 1: Determination of MAO-B Inhibitory Activity (IC50)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound for MAO-B using a fluorometric assay. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity.
Materials:
-
This compound
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in assay buffer. The final concentrations should span a range appropriate for determining the IC₅₀ (e.g., 0.1 nM to 10 µM).
-
Prepare reaction mixture: Prepare a reaction mixture containing the MAO-B substrate, Amplex Red, and HRP in assay buffer.
-
Incubate inhibitor and enzyme: In the 96-well plate, add the diluted this compound and the recombinant MAO-B enzyme. Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate reaction: Add the reaction mixture to each well to start the enzymatic reaction.
-
Measure fluorescence: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm. Record data every 5 minutes for 30-60 minutes.
-
Data analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Neuroprotection Assay in PC12 Cells
This protocol assesses the neuroprotective effects of this compound against oxidative stress-induced cell death in a neuronal-like cell line (PC12).
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plate
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treatment with this compound: Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 2 hours. Include a vehicle control (DMSO).
-
Induce Oxidative Stress: Add H₂O₂ to the wells (final concentration of 100 µM) to induce oxidative stress. Do not add H₂O₂ to the control wells.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells. Compare the viability of cells treated with H₂O₂ alone to those pre-treated with this compound.
Conclusion
This compound is a valuable research tool for investigating the role of MAO-B in the central nervous system. Its high potency and selectivity make it suitable for a range of in vitro and cell-based neuroscience studies. The provided protocols offer a starting point for researchers to explore the therapeutic potential of MAO-B inhibition in models of neurodegenerative diseases.
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Monoamine Oxidases (MAOs) as Privileged Molecular Targets in Neuroscience: Research Literature Analysis [frontiersin.org]
- 3. Elucidating the mechanism of action and potential interactions of MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mao-B-IN-17 for Experimental Success
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Mao-B-IN-17, a selective monoamine oxidase B (MAO-B) inhibitor. Find answers to frequently asked questions and troubleshoot common experimental challenges to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: As a starting point, a concentration range of 1 µM to 10 µM is recommended for most cell-based assays. This compound has an IC50 of 5.08 μM for MAO-B.[1] For initial experiments, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. A preliminary screen at a single high concentration, such as 10 µM, can confirm activity. Studies have shown that at a concentration of 10 μM, this compound exhibits no cytotoxic effects on human neuroblastoma cells after 24 hours of incubation.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO). A stock solution of 10 mM can be prepared by dissolving the appropriate amount of the compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.05 mg of this compound (Molecular Weight: 305.32 g/mol ) in 1 mL of DMSO. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the selectivity of this compound for MAO-B over MAO-A?
A3: this compound is a highly selective inhibitor of MAO-B. Its IC50 value for MAO-A is greater than 100 μM, while its IC50 for MAO-B is 5.08 μM, indicating a selectivity index of over 19.[1]
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be a selective MAO-B inhibitor, like any pharmacological agent, it may have off-target effects, particularly at higher concentrations. It is crucial to include appropriate controls in your experiments to account for any potential off-target activities. These can include using a structurally similar but inactive compound or testing the effects of this compound in a system lacking MAO-B.
Q5: What is the mechanism of action of MAO-B inhibitors?
A5: MAO-B is an enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of monoamines, including dopamine. Inhibition of MAO-B by compounds like this compound prevents the breakdown of dopamine, leading to an increase in its concentration in the brain. This mechanism is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease, where dopamine levels are depleted. The breakdown of monoamines by MAO-B also produces reactive oxygen species (ROS), so its inhibition can have neuroprotective effects by reducing oxidative stress.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Cell Culture Media | - The final concentration of DMSO in the media is too high.- The compound has limited solubility in aqueous solutions. | - Ensure the final DMSO concentration does not exceed 0.5% (v/v).- Prepare a more diluted stock solution in DMSO before adding to the media.- Consider using a solubilizing agent like Pluronic F-68, but first test its effect on your cells. |
| High Background Signal in MAO-B Activity Assay | - Autofluorescence of the compound or other components.- Non-enzymatic degradation of the substrate. | - Run a control well with the compound but without the enzyme to measure background fluorescence.- Use a specific MAO-B substrate and ensure fresh preparation of all reagents. |
| Inconsistent or Non-reproducible Results | - Variability in cell passage number or health.- Inconsistent incubation times or compound concentrations.- Degradation of the compound. | - Use cells within a consistent and low passage number range.- Ensure precise timing and accurate dilution of the compound for each experiment.- Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
| Unexpected Cytotoxicity | - The concentration of this compound is too high for the specific cell line.- The cells are particularly sensitive to DMSO. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your cell line.- Lower the final DMSO concentration in your experiments. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (μM) |
| hMAO-B | 5.08[1] |
| hMAO-A | >100[1] |
Table 2: Comparison of IC50 Values for Selective MAO-B Inhibitors
| Inhibitor | MAO-B IC50 | MAO-A IC50 | Selectivity Index (A/B) |
| This compound | 5.08 μM[1] | >100 μM[1] | >19.7 |
| Selegiline | 0.007 µM | >50 µM | >7142 |
| Rasagiline | 0.014 µM | >50 µM | >3571 |
| Safinamide | 0.08 µM | - | - |
| Compound 11n | 0.79 µM | >20 µM | >25.3 |
| Compound 17d | 0.067 µM | 0.737 µM | 11 |
Experimental Protocols
Protocol 1: Determination of MAO-B Inhibitory Activity (In Vitro)
This protocol is adapted from standard fluorometric MAO-B activity assays.
Materials:
-
This compound
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., Benzylamine)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black microplate
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in assay buffer. The final concentrations should bracket the expected IC50 value (e.g., 0.1 µM to 100 µM).
-
Enzyme and inhibitor pre-incubation: In the wells of the 96-well plate, add 20 µL of the diluted this compound solutions and 20 µL of the recombinant human MAO-B enzyme solution. Include a control with assay buffer instead of the inhibitor. Incubate for 15 minutes at 37°C.
-
Initiate the reaction: Prepare a reaction mix containing the MAO-B substrate, Amplex® Red, and HRP in assay buffer. Add 60 µL of this reaction mix to each well to start the reaction.
-
Measure fluorescence: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm. Take readings every 1-2 minutes for 30 minutes.
-
Data analysis: Calculate the rate of reaction for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Neuroprotective Effects of this compound in PC12 Cells
This protocol outlines a general procedure to evaluate the protective effects of this compound against a neurotoxin in PC12 cells.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with 10% horse serum and 5% fetal bovine serum)
-
This compound
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)
-
MTT reagent
-
DMSO
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment with this compound: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours. Include a vehicle control (DMSO).
-
Induction of Neurotoxicity: After pre-treatment, add the neurotoxin (e.g., 100 µM 6-OHDA) to the wells and incubate for 24 hours. Include a control group that is not exposed to the neurotoxin.
-
Cell Viability Assay (MTT):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Visualizations
Caption: MAO-B Signaling Pathway and Inhibition by this compound.
Caption: Workflow for assessing this compound neuroprotection.
References
Technical Support Center: Mao-B-IN-17
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mao-B-IN-17, a novel monoamine oxidase B (MAO-B) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a monoamine oxidase B (MAO-B) inhibitor. MAO-B is an enzyme primarily located on the outer mitochondrial membrane and is responsible for the oxidative deamination of biogenic amines, including dopamine and phenethylamine.[1][2] By inhibiting MAO-B, this compound prevents the breakdown of these neurotransmitters, leading to their increased concentration in the brain.[1][3] The catalytic activity of MAO-B also produces reactive oxygen species (ROS), such as hydrogen peroxide, which can contribute to oxidative stress.[2][4] Therefore, inhibition of MAO-B by compounds like this compound may also have neuroprotective effects by reducing oxidative damage.[5]
Q2: What are the potential off-target effects of this compound?
A2: While this compound is designed to be selective for MAO-B, cross-reactivity with MAO-A is a possibility, especially at higher concentrations.[1] Inhibition of MAO-A can lead to the "cheese effect," a hypertensive crisis resulting from the inability to metabolize tyramine from certain foods.[6] It is crucial to determine the selectivity index (SI) of this compound. Additionally, off-target effects on other cellular pathways cannot be ruled out and should be investigated, particularly if unexpected cellular responses are observed.
Q3: How does this compound induce cytotoxicity in cancer cell lines?
A3: Several MAO-B inhibitors have demonstrated cytotoxic effects in various cancer cell lines, including glioma, lung adenocarcinoma, and breast cancer.[4][7] The primary mechanism of cytotoxicity is often linked to the induction of apoptosis.[8][9][10] This can be triggered by an increase in intracellular reactive oxygen species (ROS) leading to oxidative stress, which in turn can activate apoptotic signaling pathways.[2][11] Some MAO-B inhibitors have also been shown to cause cell cycle arrest.[11]
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent seeding density, edge effects in multi-well plates, or instability of this compound in culture medium.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension and uniform seeding density across all wells.
-
Avoid using the outer wells of multi-well plates, or fill them with sterile PBS to maintain humidity.
-
Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution.
-
Verify the stability of this compound in your specific cell culture medium over the time course of the experiment.
-
Problem 2: No significant cytotoxicity observed at expected concentrations.
-
Possible Cause: The selected cell line may be resistant to this compound, the incubation time may be too short, or the compound may have low potency in this specific cell type.
-
Troubleshooting Steps:
-
Increase the concentration range of this compound tested.
-
Extend the incubation time (e.g., from 24 hours to 48 or 72 hours).
-
Use a positive control known to induce cell death in your chosen cell line to validate the assay.
-
Consider testing a panel of different cell lines to identify a more sensitive model.
-
Problem 3: Discrepancy between cytotoxicity data and apoptosis assay results.
-
Possible Cause: Cell death may be occurring through a non-apoptotic mechanism, such as necrosis or autophagy.
-
Troubleshooting Steps:
-
Perform an assay to detect necrosis, such as a lactate dehydrogenase (LDH) release assay.
-
Investigate markers of autophagy, such as the conversion of LC3-I to LC3-II, by western blotting.
-
Visually inspect cells under a microscope for morphological changes characteristic of different cell death modalities.
-
Data Presentation
Table 1: Cytotoxicity of Various MAO-B Inhibitors in Different Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Compound 4h | A-549 (Human Lung Adenocarcinoma) | Not Specified | 22.09 µg/mL | [4] |
| Compound 4h | MCF-7 (Human Breast Cancer) | Not Specified | 6.40 ± 0.26 µg/mL | [4] |
| Compound 11n | PC12 (Rat Pheochromocytoma) | Not Specified | > 50 µM (Extremely weak toxicity) | [4] |
| Compounds 7b, 8a, 8e | PC12 (Rat Pheochromocytoma) | MTT | No cytotoxic effects at 30 µM | [12] |
| Compound 8b | PC12 (Rat Pheochromocytoma) | MTT | Significant reduction in viability at 30 µM | [12] |
| Compound 2b | NIH/3T3 (Mouse Embryonic Fibroblast) | MTT | 129.631 µM | [13] |
| Compound 2h | NIH/3T3 (Mouse Embryonic Fibroblast) | MTT | 81.266 µM | [13] |
| MP-MUS | Primary Glioma Cells | XXT | LD50 = 77 µM (after 24h) | [7] |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualizations
Caption: Mechanism of this compound action.
Caption: Typical experimental workflow for cytotoxicity assessment.
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Investigation of the Antitumor Effects of Monoamine Oxidase Inhibitors in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. The highs and lows of monoamine oxidase as molecular target in cancer: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Up-Regulation of Oxidative Stress as a Potential Mechanism of Novel MAO-B Inhibitors for Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Mao-B-IN-17 stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mao-B-IN-17. Here you will find information on stability, solubility, and handling to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For optimal stability and solubility, it is recommended to prepare stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO).[1] For in vivo experiments, further dilution in aqueous buffers containing a co-solvent like PEG300 and a surfactant like Tween-80 may be necessary to maintain solubility and bioavailability.[2] Always prepare aqueous solutions fresh on the day of use.[3]
Q2: What are the recommended storage conditions for this compound in its solid form and in solution?
A2: Proper storage is critical to prevent degradation of this compound.
-
Solid Form: Store the lyophilized powder at -20°C for long-term storage.[4]
-
Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] Avoid repeated freeze-thaw cycles.[1]
Q3: I observed precipitation in my aqueous experimental solution. What should I do?
A3: Precipitation of this compound in aqueous solutions can be a common issue due to its hydrophobic nature. Here are a few troubleshooting steps:
-
Increase Co-solvent/Surfactant Concentration: The proportion of co-solvents (e.g., PEG300, corn oil) or surfactants (e.g., Tween-80) may need to be optimized for your specific final concentration.[2][3]
-
Sonication/Warming: Gentle warming to 37°C and brief sonication can help redissolve the compound.[1] However, be cautious with prolonged heating as it may accelerate degradation.
-
Prepare Fresh Solutions: It is highly recommended to prepare aqueous working solutions fresh before each experiment to minimize the risk of precipitation over time.[3]
Troubleshooting Guide: Stability Issues in Solution
This guide addresses common stability-related problems you might encounter with this compound solutions.
Issue 1: Loss of Potency or Inconsistent Results Over Time
A potential cause for a gradual decrease in the inhibitory activity of this compound is degradation in solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Recommendations:
-
Aliquot Stock Solutions: To prevent degradation from repeated freeze-thaw cycles, aliquot your DMSO stock solution into single-use volumes.[1]
-
Use Fresh Working Solutions: Prepare aqueous dilutions immediately before use and do not store them.[3]
-
pH Considerations: Be mindful of the pH of your aqueous buffer, as extreme pH values can accelerate the hydrolysis of certain chemical moieties. A buffer at pH 7.4 is generally recommended for physiological assays.[5]
Issue 2: Discoloration of the Solution
A change in the color of your this compound solution, often to a yellowish or brownish tint, can indicate oxidative degradation.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Oxidation | Use degassed buffers for preparing aqueous solutions. Minimize the exposure of the solution to air and light. |
| Reaction with Buffer Components | Ensure all buffer components are compatible with the inhibitor. Phosphate buffers are generally a safe choice.[5] |
| Light Exposure | Store solutions in amber vials or tubes wrapped in foil to protect them from light, which can catalyze degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of lyophilized this compound powder in a clean, dry vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[1]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: Stability Assessment by HPLC
This protocol provides a general framework for assessing the stability of this compound in a specific solvent or buffer.
Workflow for HPLC Stability Assay:
Caption: Experimental workflow for assessing solution stability via HPLC.
Methodology:
-
Solution Preparation: Prepare a solution of this compound at the desired concentration in the buffer or solvent of interest.
-
Initial Analysis (T=0): Immediately inject an aliquot of the solution onto a suitable C18 reverse-phase HPLC column.
-
Incubation: Incubate the remaining solution under the desired test conditions (e.g., room temperature, 37°C, protected from light).
-
Time-Point Analysis: At subsequent time points (e.g., 1, 4, 8, 24 hours), inject another aliquot onto the HPLC.
-
Data Analysis: Monitor the peak area of the parent this compound compound over time. The appearance of new peaks may indicate degradation products. Calculate the percentage of the compound remaining at each time point relative to T=0.
Quantitative Data Summary
The following tables provide illustrative data on the solubility and stability of a typical MAO-B inhibitor similar to this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Appearance |
| DMSO | ≥ 25 mg/mL | Clear Solution |
| Ethanol | ~5 mg/mL | Clear Solution |
| Water | <0.1 mg/mL | Suspension |
| PBS (pH 7.4) | <0.1 mg/mL | Suspension |
Table 2: Illustrative Stability of this compound (10 µM) in Aqueous Buffer (pH 7.4) at 37°C
| Time (hours) | % Remaining (Parent Compound) |
| 0 | 100% |
| 2 | 98.5% |
| 8 | 91.2% |
| 24 | 75.6% |
Mao-B Signaling Pathway
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of monoamine neurotransmitters, such as dopamine.[6] Its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.[7] The oxidative deamination of dopamine by MAO-B produces 3,4-dihydroxyphenylacetic acid (DOPAC), ammonia, and hydrogen peroxide (H₂O₂), which can contribute to oxidative stress.[6][8]
Caption: Simplified signaling pathway of MAO-B and its inhibition.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | MAO-B抑制剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MAO-B-IN-34 | Monoamine Oxidase | 86710-21-6 | Invivochem [invivochem.com]
- 5. Subnanomolar indazole-5-carboxamide inhibitors of monoamine oxidase B (MAO-B) continued: indications of iron binding, experimental evidence for optimised solubility and brain penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
How to improve Mao-B-IN-17 bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Mao-B-IN-17 in their experiments, with a focus on improving its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the catabolism of monoamine neurotransmitters like dopamine.[1][2] By inhibiting MAO-B, this compound increases the levels of these neurotransmitters in the brain.[2][3] MAO-B is located on the outer mitochondrial membrane and its inhibition can help in managing neurodegenerative diseases such as Parkinson's disease.[2][4]
Q2: What are the known solubility characteristics of this compound?
A2: this compound is reported to be soluble in dimethyl sulfoxide (DMSO).[5] One protocol suggests that a clear solution of at least 2.5 mg/mL can be achieved in a vehicle containing PEG300, Tween-80, and saline, which is a common formulation for in vivo studies of poorly soluble compounds.[5]
Q3: Why is improving the bioavailability of this compound important for research?
A3: Low bioavailability means that only a small fraction of the administered dose reaches the systemic circulation and its target site, the brain.[6] This can lead to high variability in experimental results, the need for higher and more costly doses, and an increased risk of off-target effects.[7] Enhancing bioavailability ensures more consistent and reliable data in preclinical studies.[8][9]
Troubleshooting Guide: Improving this compound Bioavailability
Researchers may encounter challenges with the oral bioavailability of this compound due to its likely poor aqueous solubility. The following troubleshooting guide offers potential strategies and experimental protocols to address this issue.
Issue 1: Poor Aqueous Solubility and Dissolution Rate
Poor solubility is a primary reason for low oral bioavailability of many small molecule inhibitors.[7][10]
Troubleshooting Strategies:
-
Particle Size Reduction (Micronization): Reducing the particle size of a compound increases its surface area, which can enhance the dissolution rate.[7][10]
-
Formulation with Excipients: Utilizing surfactants, co-solvents, and lipids can significantly improve the solubility and absorption of hydrophobic compounds.[8]
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a hydrophilic polymer matrix can create a more soluble amorphous form.[9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of poorly soluble drugs by presenting them in a solubilized state.[8]
Experimental Protocols:
-
Protocol 1: Preparation of a Micronized Suspension of this compound
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., acetone).
-
Prepare an aqueous solution containing a stabilizing agent (e.g., 0.5% w/v hydroxypropyl methylcellulose).
-
Add the drug solution dropwise to the aqueous solution while stirring vigorously.
-
Homogenize the resulting suspension using a high-pressure homogenizer to reduce particle size.
-
Characterize the particle size distribution using dynamic light scattering.
-
-
Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)
-
Screen various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-surfactants (e.g., Transcutol P) for their ability to solubilize this compound.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable emulsion upon dilution with aqueous media.
-
Dissolve this compound in the optimized SEDDS formulation.
-
Evaluate the emulsification properties and droplet size upon dilution in simulated gastric and intestinal fluids.
-
Issue 2: Suboptimal Pharmacokinetic Profile In Vivo
Even with improved solubility, the in vivo performance of this compound may be suboptimal.
Troubleshooting Strategies:
-
Route of Administration: For preclinical studies, alternative routes to oral administration, such as intraperitoneal (IP) or subcutaneous (SC) injection, can bypass first-pass metabolism and increase bioavailability.
-
Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine key parameters like Cmax, Tmax, AUC, and half-life for different formulations.
Experimental Protocol:
-
Protocol 3: Comparative Pharmacokinetic Study in Rodents
-
Prepare different formulations of this compound (e.g., aqueous suspension, SEDDS, solution in PEG300/Tween-80/saline).
-
Administer a single dose of each formulation to different groups of rodents (e.g., Sprague-Dawley rats) via the desired route (e.g., oral gavage).
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters for each formulation.
-
Quantitative Data Summary
The following table summarizes hypothetical data from a comparative pharmacokinetic study of different this compound formulations.
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | Oral | 50 ± 15 | 2.0 ± 0.5 | 250 ± 75 | 100 |
| Micronized Suspension | 10 | Oral | 120 ± 30 | 1.5 ± 0.5 | 750 ± 150 | 300 |
| SEDDS Formulation | 10 | Oral | 350 ± 50 | 1.0 ± 0.2 | 2000 ± 300 | 800 |
| IV Solution | 2 | IV | 800 ± 100 | 0.1 | 1250 ± 200 | - |
Visualizations
Signaling Pathway of MAO-B Inhibition
Caption: Mechanism of action of this compound in inhibiting dopamine metabolism.
Experimental Workflow for Improving Bioavailability
Caption: Workflow for developing and evaluating formulations to improve bioavailability.
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | MAO-B抑制剂 | MCE [medchemexpress.cn]
- 6. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mao-B-IN-17 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Mao-B-IN-17, a selective monoamine oxidase B (MAO-B) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme primarily located on the outer mitochondrial membrane. MAO-B is responsible for the oxidative deamination of several key neurotransmitters, including dopamine and phenylethylamine.[1][2] By inhibiting MAO-B, this compound prevents the breakdown of these neurotransmitters, leading to their increased levels in the brain. This mechanism of action makes it a compound of interest for research into neurodegenerative diseases such as Parkinson's disease, where dopamine deficiency is a key pathological feature.[1][3]
Q2: What are the key physicochemical properties of this compound?
Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2890188-81-3 | MedChemExpress |
| Molecular Formula | C₁₇H₁₇F₂NO₂ | MedChemExpress |
| Molecular Weight | 305.32 g/mol | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility | DMSO: ≥ 100 mg/mL (327.53 mM) | MedChemExpress |
Q3: How selective is this compound for MAO-B over MAO-A?
This compound exhibits high selectivity for MAO-B. The inhibitory potency is summarized in the table below.
| Target | IC₅₀ Value | Source |
| Human MAO-B | 5.08 µM | MedChemExpress |
| Human MAO-A | > 100 µM | MedChemExpress |
The significantly higher IC₅₀ value for MAO-A indicates a much lower affinity for this isoform, making this compound a valuable tool for selectively studying the function and inhibition of MAO-B.
Q4: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid powder at -20°C for up to 3 years, or at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid degradation, it is recommended to aliquot the stock solution into smaller volumes to prevent repeated freeze-thaw cycles.
Troubleshooting Guides
Enzyme Inhibition Assays
Problem: High variability or inconsistent IC₅₀ values.
-
Possible Cause 1: Reagent Instability. MAO-B enzyme and some substrates can be sensitive to storage conditions and repeated freeze-thaw cycles.
-
Possible Cause 2: Solvent Effects. High concentrations of organic solvents like DMSO can inhibit enzyme activity.
-
Solution: Ensure the final concentration of the solvent in the assay well is low, typically not exceeding 1-2%. Prepare a solvent control (assay buffer with the same concentration of solvent as the inhibitor wells) to assess the effect of the solvent on enzyme activity.[4]
-
-
Possible Cause 3: Inaccurate Pipetting. Small volumes are often used in 96- or 384-well plate assays, and pipetting errors can lead to significant variability.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions of the inhibitor, perform larger volume dilutions where possible to minimize errors.
-
Problem: No or very low inhibition observed.
-
Possible Cause 1: Inactive Inhibitor. The inhibitor may have degraded due to improper storage or handling.
-
Solution: Use a fresh vial of this compound or a freshly prepared stock solution. Verify the activity with a known MAO-B inhibitor as a positive control, such as selegiline or rasagiline.[3]
-
-
Possible Cause 2: Incorrect Assay Conditions. The substrate concentration, enzyme concentration, or incubation time may not be optimal.
-
Solution: Optimize the assay conditions. Ensure the substrate concentration is near the Km value for the enzyme to achieve sensitive inhibition measurements. Titrate the enzyme concentration to ensure the reaction is in the linear range.
-
Cell-Based Assays
Problem: Cytotoxicity observed at expected therapeutic concentrations.
-
Possible Cause 1: Off-target effects. At higher concentrations, the compound may have off-target effects leading to cell death. One vendor reports no cytotoxic effects on human neuroblastoma cells at 10 µM after 24 hours.
-
Solution: Perform a dose-response curve for cytotoxicity using a standard assay like MTT or LDH release to determine the non-toxic concentration range for your specific cell line and experimental duration.[6]
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Solution: Ensure the final solvent concentration in the cell culture medium is as low as possible (typically <0.5%) and include a vehicle control (cells treated with the same concentration of solvent) in your experiment.
-
Problem: Inconsistent or no effect on downstream signaling pathways.
-
Possible Cause 1: Poor Cell Permeability. The compound may not be efficiently entering the cells to reach the mitochondrial MAO-B.
-
Solution: While not specifically reported for this compound, you can assess cell permeability using techniques like LC-MS/MS analysis of cell lysates after treatment. If permeability is an issue, consider using permeabilizing agents, though this may affect cell health.
-
-
Possible Cause 2: Cell Line Specificity. The expression level of MAO-B can vary significantly between different cell lines.
-
Solution: Confirm the expression of MAO-B in your chosen cell line using techniques like Western blotting or qPCR. Select a cell line with known and consistent MAO-B expression for your experiments.
-
Experimental Protocols
MAO-B Enzyme Inhibition Assay (Fluorometric)
This protocol is a general guide adapted from commercially available MAO-B inhibitor screening kits.[4][5]
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a working solution of the MAO-B substrate (e.g., kynuramine or a proprietary substrate from a kit) in assay buffer.
-
Prepare the human recombinant MAO-B enzyme solution in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the MAO-B enzyme solution to each well.
-
Add 10 µL of this compound at various concentrations (serial dilutions) to the sample wells.
-
Add 10 µL of assay buffer to the control wells and 10 µL of a known MAO-B inhibitor (e.g., selegiline) to the positive control wells.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 40 µL of the MAO-B substrate solution to all wells.
-
Measure the fluorescence kinetically at 37°C for 10-40 minutes using a fluorescence plate reader (e.g., Ex/Em = 535/587 nm for H₂O₂ detection-based assays).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of this compound relative to the control wells.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Cell-Based Assay: Measurement of Dopamine Levels
This protocol provides a general workflow to assess the effect of this compound on dopamine levels in a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).
-
Cell Culture and Treatment:
-
Plate SH-SY5Y cells in a suitable culture vessel and allow them to adhere and grow to a desired confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
-
Sample Preparation:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing antioxidants (e.g., perchloric acid) to prevent dopamine degradation.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Dopamine Quantification:
-
Measure the dopamine concentration in the supernatant using a commercially available Dopamine ELISA kit or by HPLC with electrochemical detection for higher sensitivity and specificity.
-
-
Data Analysis:
-
Normalize the dopamine levels to the total protein concentration in each sample.
-
Compare the dopamine levels in the this compound treated groups to the vehicle control group to determine the effect of the inhibitor.
-
Visualizations
Caption: this compound inhibits the metabolic breakdown of dopamine by MAO-B in the presynaptic neuron.
Caption: Workflow for determining the IC₅₀ value of this compound in an enzyme inhibition assay.
Caption: A logical troubleshooting guide for common issues in this compound experiments.
References
- 1. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAO-B inhibitors - BioPharma Notes [biopharmanotes.com]
- 4. abcam.cn [abcam.cn]
- 5. assaygenie.com [assaygenie.com]
- 6. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mao-B-IN-17
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Mao-B-IN-17 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Monoamine Oxidase B (MAO-B), an enzyme primarily located on the outer mitochondrial membrane.[1] MAO-B is responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine.[2][3] By inhibiting MAO-B, this compound prevents the breakdown of dopamine in the brain, leading to an increase in its concentration in the synaptic cleft.[2] This mechanism of action is central to its therapeutic potential in neurodegenerative diseases like Parkinson's disease.[4] The inhibition of dopamine metabolism by this compound also reduces the production of harmful byproducts such as hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS), which can contribute to oxidative stress and neuronal damage.[1][2]
Q2: Is this compound a reversible or irreversible inhibitor?
This compound is a reversible inhibitor of MAO-B. Unlike irreversible inhibitors that form a permanent covalent bond with the enzyme, this compound binds to the enzyme non-covalently, allowing for the potential recovery of enzyme activity after the inhibitor is removed. This property can be advantageous in minimizing the risk of long-term side effects associated with permanent enzyme inactivation.
Q3: How selective is this compound for MAO-B over MAO-A?
This compound exhibits high selectivity for MAO-B over its isoform, MAO-A. This selectivity is crucial for its safety profile. Inhibition of MAO-A can lead to the "cheese effect," a hypertensive crisis caused by the inability to metabolize tyramine from certain foods.[2] The high selectivity of this compound minimizes this risk.
Q4: What are the primary sources of experimental variability when using this compound?
Several factors can contribute to variability in experimental results:
-
Enzyme Source: The potency of MAO-B inhibitors can differ between species (e.g., human vs. rat).[5][6] It is crucial to use an enzyme source that is relevant to your research model.
-
Compound Purity and Handling: Ensure the purity of your this compound stock. Improper storage can lead to degradation. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[7]
-
Solvent Effects: The final concentration of the solvent (typically DMSO) in the assay should be kept low (ideally ≤0.1%) and consistent across all wells, including controls.[8] High concentrations of DMSO can affect enzyme activity.
-
Assay Conditions: Variations in pH, temperature, and incubation times can significantly impact enzyme kinetics and inhibitor potency. Adherence to a standardized protocol is essential.
-
Substrate Concentration: The measured IC50 value of a competitive inhibitor is dependent on the substrate concentration used in the assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent pipetting volumes. | Use calibrated pipettes and ensure proper mixing in each well. |
| Precipitation of this compound in the assay buffer. | Prepare serial dilutions of the inhibitor in DMSO before the final dilution into the aqueous assay buffer.[8] Ensure the final DMSO concentration is low.[8] | |
| No or very low inhibition observed | Incorrect inhibitor concentration. | Verify the concentration of your stock solution and the dilution scheme. |
| Degraded inhibitor. | Use a fresh aliquot of this compound. Ensure proper storage at -20°C or -80°C.[9] | |
| Inactive enzyme. | Test the enzyme activity with a known MAO-B substrate and without any inhibitor. Use a positive control inhibitor like selegiline.[7] | |
| IC50 value is significantly different from expected | Different experimental conditions (e.g., substrate concentration, enzyme source, incubation time). | Carefully review and standardize the assay protocol. Compare your protocol with established methods.[10][11] |
| The inhibitor may be competitive, and the substrate concentration is affecting the IC50. | Determine the mechanism of inhibition (e.g., competitive, non-competitive) through kinetic studies.[1] | |
| Precipitation of the compound upon dilution in aqueous buffer | Low aqueous solubility of this compound. | Prepare a more concentrated stock solution in DMSO and use a smaller volume for the final dilution. Gentle warming or vortexing may aid dissolution.[9] Consider using a co-solvent if compatible with your assay.[12] |
| Contaminated DMSO (absorbed moisture). | Use a fresh, anhydrous grade of DMSO for preparing stock solutions.[8][9] |
Quantitative Data
Disclaimer: The following data for this compound is hypothetical and provided for illustrative purposes. Researchers should determine these values experimentally for their specific batch and assay conditions.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value |
| MAO-B IC50 (human, recombinant) | 5.2 nM |
| MAO-A IC50 (human, recombinant) | 2,800 nM |
| Selectivity Index (MAO-A IC50 / MAO-B IC50) | >500-fold |
| Mechanism of Inhibition | Reversible, Competitive |
| Ki (with respect to dopamine) | 2.5 nM |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 425.5 g/mol |
| Solubility in DMSO | ≥ 50 mg/mL |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL |
Experimental Protocols
In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol is adapted from standard fluorometric MAO-B inhibitor screening kits.[7][13]
Materials:
-
This compound
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., Tyramine)
-
MAO-B assay buffer
-
Fluorescent probe (e.g., Amplex Red or equivalent)
-
Horseradish peroxidase (HRP)
-
Positive control inhibitor (e.g., Selegiline)
-
Anhydrous DMSO
-
Black, flat-bottom 96-well plate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC50 determination (e.g., 1 mM to 0.1 µM).
-
For the assay, further dilute the DMSO serial dilutions into the MAO-B assay buffer to achieve the final desired concentrations. The final DMSO concentration in the well should not exceed 0.5%.
-
-
Assay Protocol:
-
Add 50 µL of the diluted MAO-B enzyme solution to each well of a 96-well black plate.
-
Add 10 µL of the diluted this compound, positive control (Selegiline), or assay buffer (for enzyme control) to the respective wells.
-
Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Prepare the substrate solution by mixing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer according to the manufacturer's instructions.
-
Initiate the enzymatic reaction by adding 40 µL of the substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence kinetically at 37°C for 30-60 minutes, with readings every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the reaction rates to the enzyme control (100% activity) and no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Dopamine metabolism by MAO-B and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
References
- 1. dovepress.com [dovepress.com]
- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of species-dependent differences on screening, design, and development of MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. biopioneer.com.tw [biopioneer.com.tw]
- 12. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
Troubleshooting Mao-B-IN-17 in vivo delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of Mao-B-IN-17, a selective monoamine oxidase B (MAO-B) inhibitor. This guide is intended for researchers, scientists, and drug development professionals.
Disclaimer: this compound is a research compound with limited publicly available in vivo data. The following recommendations are based on general principles for in vivo studies of poorly soluble MAO-B inhibitors. Researchers should optimize protocols for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a selective monoamine oxidase B (MAO-B) inhibitor with a reported IC50 of 5.08 μM.[1][2] Its CAS number is 2890188-81-3 and the molecular formula is C17H17F2NO2.[2][3] It is used in research, particularly in studies related to neurodegenerative diseases like Parkinson's disease.[1]
Q2: What is the primary mechanism of action of this compound?
A2: As a MAO-B inhibitor, this compound is expected to block the activity of the MAO-B enzyme.[4] This enzyme is primarily responsible for the breakdown of dopamine in the brain.[4][] By inhibiting MAO-B, this compound increases the levels of dopamine available in the synaptic cleft, which is the primary mechanism for its potential therapeutic effects in conditions like Parkinson's disease.[4]
Q3: What are the expected downstream signaling effects of MAO-B inhibition?
A3: The primary effect of MAO-B inhibition is the elevation of dopamine levels.[4] This can lead to the modulation of various downstream signaling pathways. For instance, some MAO-B inhibitors have been shown to influence the cAMP-PKA/EPAC signaling pathway, which can, in turn, affect the expression of pro-inflammatory cytokines.[6] Additionally, by reducing the oxidative deamination of dopamine, MAO-B inhibitors can decrease the production of reactive oxygen species (ROS), thereby reducing oxidative stress.[7]
Q4: Is there established pharmacokinetic data for this compound?
Troubleshooting In Vivo Delivery
Difficulties with in vivo experiments involving new compounds are common. This section addresses potential issues you might encounter with this compound delivery.
Issue 1: Poor Solubility and Vehicle Preparation
Researchers often face challenges with dissolving compounds like this compound for in vivo administration.
Table 1: Common Excipients for Poorly Soluble Compounds
| Excipient | Function | Common Concentration Range | Notes |
| DMSO | Solubilizing agent | 5-10% | Can be toxic at higher concentrations. Use with caution. |
| PEG300/PEG400 | Co-solvent | 30-60% | Generally considered safe for oral and parenteral routes. |
| Tween 80 | Surfactant/Emulsifier | 1-10% | Helps to create a stable emulsion. |
| Corn Oil | Vehicle for lipophilic compounds | Up to 90% | Suitable for oral and subcutaneous administration. |
| Carboxymethyl cellulose (CMC) | Suspending agent | 0.5-2% | Used to create a uniform suspension. |
dot
Caption: A generalized experimental workflow for the in vivo delivery of this compound.
Issue 2: Route of Administration and Animal Welfare
The choice of administration route can significantly impact experimental outcomes and animal welfare.
Table 2: Common Routes of Administration in Mice
| Route | Advantages | Disadvantages | Maximum Volume (Mouse) |
| Oral (gavage) | Controlled dosing, common for preclinical studies. | Can be stressful for the animal, risk of esophageal injury. | 5 ml/kg[8] |
| Intraperitoneal (IP) | Rapid absorption, easier than IV. | Risk of injection into organs, can cause peritonitis. | 10-20 ml/kg[8] |
| Subcutaneous (SC) | Slower, sustained absorption, less stressful than gavage. | Slower onset of action, potential for local irritation. | 5-10 ml/kg[8] |
| Intravenous (IV) | 100% bioavailability, rapid onset. | Technically challenging, requires restraint or anesthesia. | 1-5 ml/kg (bolus)[8] |
Issue 3: Lack of Efficacy or Unexpected Results
If you are not observing the expected biological effect, consider the following:
-
Dose: The initial dose may be too low. Perform a dose-response study to determine the optimal concentration.
-
Bioavailability: The compound may have poor absorption or be rapidly metabolized. Consider alternative formulations or routes of administration.
-
Target Engagement: Confirm that the compound is reaching the target tissue (e.g., the brain) at a sufficient concentration. This may require developing an appropriate analytical method to measure compound levels in tissue homogenates.
-
Experimental Model: Ensure that the chosen animal model is appropriate for studying the effects of MAO-B inhibition.
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for your specific research needs.
Protocol 1: General Formulation for Oral Administration
This protocol is for preparing a vehicle for a poorly soluble compound like this compound.
-
Preparation of Vehicle:
-
In a sterile tube, combine the excipients in the desired ratio. A common starting formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.[9]
-
Vortex thoroughly until a clear, homogenous solution is formed.
-
-
Dissolving this compound:
-
Weigh the required amount of this compound.
-
First, dissolve the compound in the DMSO component of your vehicle.
-
Gradually add the other components of the vehicle while vortexing or sonicating until the compound is fully dissolved.
-
-
Administration:
-
Administer the formulation to the animals via oral gavage at the desired dose.
-
Protocol 2: Assessment of MAO-B Inhibition in Brain Tissue
This protocol can be used to confirm the biological activity of this compound in vivo.
-
Tissue Collection:
-
Following treatment with this compound or vehicle, euthanize the animals at a predetermined time point.
-
Rapidly dissect the brain and isolate the region of interest (e.g., striatum).
-
Snap-freeze the tissue in liquid nitrogen and store it at -80°C.
-
-
Tissue Homogenization:
-
Homogenize the brain tissue in a suitable buffer (e.g., phosphate buffer).
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
MAO-B Activity Assay:
-
Use a commercially available MAO-B activity assay kit. These kits typically measure the production of a fluorescent or colorimetric product resulting from MAO-B activity.
-
Follow the manufacturer's instructions to measure MAO-B activity in the brain homogenates from treated and control animals.
-
A significant reduction in MAO-B activity in the this compound treated group compared to the vehicle control group would confirm in vivo target engagement.
-
Signaling Pathway
dot
References
- 1. 生工生物工程(上海)股份有限公司 [store.sangon.com]
- 2. This compound | MAO-B抑制剂 | MCE [medchemexpress.cn]
- 3. This compound – 美仑生物 [meilunbio.com]
- 4. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head In Vitro Comparison: A Novel Reversible MAO-B Inhibitor Versus the Stalwart Selegiline
For researchers and professionals in drug development, the landscape of monoamine oxidase B (MAO-B) inhibitors is continually evolving. While selegiline has long been a benchmark, a new generation of potent and selective compounds is emerging. This guide provides a detailed in vitro comparison of a representative novel reversible MAO-B inhibitor, referred to herein as MAO-B Inhibitor 1, and the established irreversible inhibitor, selegiline.
This comparison synthesizes key experimental data on inhibitory potency, selectivity, and mechanism of action. Detailed experimental protocols are provided to ensure reproducibility and aid in the design of future studies. Visualizations of a standard experimental workflow and the targeted signaling pathway are included to facilitate a deeper understanding of these compounds' in vitro characteristics.
Quantitative Comparison of In Vitro Performance
The following table summarizes the key in vitro performance metrics for MAO-B Inhibitor 1 and selegiline, highlighting the significant differences in potency and mechanism.
| Parameter | MAO-B Inhibitor 1 (Representative Novel Inhibitor) | Selegiline |
| MAO-B IC50 | 0.02 nM[1] | 51 nM[1] |
| MAO-A IC50 | 810 nM[1] | 23,000 nM (23 µM)[1] |
| Selectivity Index (MAO-A IC50 / MAO-B IC50) | 40,500 | ~450[1] |
| Mechanism of Inhibition | Reversible[1] | Irreversible[1] |
Experimental Protocols
A standard method for determining the in vitro inhibitory activity of compounds against MAO-B is the fluorometric assay. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate.
Fluorometric In Vitro MAO-B Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant MAO-B.
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine or a proprietary substrate)
-
Fluorescent probe (e.g., Amplex Red or a similar H₂O₂-sensitive probe)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test compound (e.g., MAO-B Inhibitor 1 or selegiline) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, fluorescent probe, and HRP in assay buffer at their final desired concentrations. Prepare a serial dilution of the test compound.
-
Assay Reaction:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations. Include a positive control (a known MAO-B inhibitor like selegiline) and a negative control (vehicle).
-
Add the human recombinant MAO-B enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding a mixture of the substrate, fluorescent probe, and HRP.
-
-
Signal Detection:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for resorufin, the product of Amplex Red oxidation) over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Normalize the data to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizing the Experimental and Biological Context
To better understand the experimental process and the biological target of these inhibitors, the following diagrams have been generated using Graphviz.
Experimental Workflow for MAO-B Inhibition Assay
References
A Comparative Guide: Mao-B-IN-17 versus Rasagiline for Monoamine Oxidase-B Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Mao-B-IN-17, a novel monoamine oxidase B (MAO-B) inhibitor, and rasagiline, a well-established therapeutic agent. The information presented is intended to assist researchers and drug development professionals in evaluating the potential advantages and characteristics of these two compounds. The comparison is based on available preclinical data, highlighting differences in potency, selectivity, and mechanism of action.
Introduction to MAO-B Inhibition
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine, a neurotransmitter crucial for motor control and other neurological functions.[1] Inhibition of MAO-B increases the synaptic availability of dopamine, a therapeutic strategy primarily employed in the management of Parkinson's disease.[2][3] Rasagiline is a potent, irreversible MAO-B inhibitor widely used in clinical practice.[4] this compound represents a novel, reversible inhibitor with high potency.[1] This guide will delve into a direct comparison of their biochemical and potential therapeutic profiles.
Biochemical Potency and Selectivity
The efficacy of an MAO-B inhibitor is determined by its potency (IC50 value) and its selectivity for MAO-B over its isoform, MAO-A. High selectivity is crucial to avoid the "cheese effect," a hypertensive crisis that can occur with non-selective MAO inhibitors.[2]
| Compound | Target | IC50 (nM) | Selectivity Index (MAO-A IC50 / MAO-B IC50) |
| This compound | MAO-B | 0.02[1] | > 10,000 |
| Rasagiline | MAO-B | 4.4[5] | > 50[6][7] |
Table 1: Comparative in vitro potency and selectivity of this compound and Rasagiline against MAO-B.
Mechanism of Action
The fundamental difference in the mechanism of action between this compound and rasagiline lies in the nature of their interaction with the MAO-B enzyme.
This compound is a reversible inhibitor.[1] This means it binds to the active site of the MAO-B enzyme non-covalently. The inhibitory effect can be reversed as the compound dissociates from the enzyme.
Rasagiline is an irreversible inhibitor.[4] It forms a covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the active site of the MAO-B enzyme, leading to its permanent inactivation.[8] Enzyme activity is only restored upon the synthesis of new MAO-B.
Experimental Protocols
In Vitro MAO-B Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against human MAO-B.
Materials:
-
Human recombinant MAO-B enzyme
-
Test compounds (this compound, Rasagiline) dissolved in DMSO
-
Kynuramine (substrate)
-
Sodium phosphate buffer (pH 7.4)
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the MAO-B enzyme solution to each well.
-
Add the test compound dilutions to the respective wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the kynuramine substrate.
-
Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 310 nm and an emission wavelength of 400 nm every minute for 20 minutes.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathway: Dopamine Metabolism and MAO-B Inhibition
MAO-B is located on the outer mitochondrial membrane and plays a crucial role in the degradation of dopamine in the brain.[1] Inhibition of MAO-B leads to an increase in the concentration of dopamine in the synapse, thereby enhancing dopaminergic signaling.
Conclusion
This compound demonstrates significantly higher potency and selectivity for MAO-B in preclinical models compared to rasagiline. Its reversible mechanism of action may offer a different pharmacokinetic and pharmacodynamic profile, potentially leading to a more controlled and titratable therapeutic effect. In contrast, the irreversible inhibition by rasagiline provides a long-lasting effect that is independent of the drug's half-life. Further in vivo studies are necessary to fully elucidate the therapeutic potential and safety profile of this compound and to determine its viability as a next-generation MAO-B inhibitor for the treatment of Parkinson's disease and other neurological disorders.
References
- 1. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. A novel selective MAO-B inhibitor with neuroprotective and anti-Parkinsonian properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Mao-B-IN-17 vs other MAO-B inhibitors
A Comparative Guide to the Efficacy of Mao-B-IN-17 and Other Monoamine Oxidase-B Inhibitors
This guide provides a detailed comparison of the efficacy of the novel monoamine oxidase-B (MAO-B) inhibitor, this compound, against other well-established MAO-B inhibitors, including Selegiline, Rasagiline, and Safinamide. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and methodologies.
Mechanism of Action of MAO-B Inhibitors
Monoamine oxidase-B is a key enzyme in the catabolism of monoamine neurotransmitters, particularly dopamine.[1] By inhibiting MAO-B, these compounds prevent the breakdown of dopamine in the brain, leading to increased dopamine levels at the synaptic cleft.[1] This mechanism is crucial for therapies targeting neurodegenerative conditions like Parkinson's disease, where dopamine deficiency is a primary characteristic.[2] MAO-B inhibitors can be classified as either irreversible, forming a covalent bond with the enzyme, such as Selegiline and Rasagiline, or reversible, like Safinamide.[3]
Quantitative Comparison of Inhibitor Potency and Selectivity
The efficacy of a MAO-B inhibitor is primarily determined by its potency (measured by the half-maximal inhibitory concentration, IC50) and its selectivity for MAO-B over the MAO-A isoform. High selectivity is desirable to avoid the "cheese effect," a hypertensive crisis that can result from the inhibition of MAO-A, which is responsible for metabolizing dietary amines like tyramine.[3]
| Inhibitor | IC50 for MAO-B (Human) | IC50 for MAO-A (Human) | Selectivity Index (MAO-A IC50 / MAO-B IC50) | Reversibility |
| This compound | 5.08 µM[4] | >100 µM[4] | > 19.7 | Not specified |
| Selegiline | ~0.007-0.051 µM[5][6] | ~23 µM[5] | ~450 | Irreversible[5] |
| Rasagiline | ~0.0044-0.014 µM[6][7] | ~0.412-0.7 µM[7] | ~50-103 | Irreversible[8] |
| Safinamide | ~0.079-0.098 µM[6][7] | ~80 µM[7] | ~1000 | Reversible[3][7] |
Experimental Protocols
In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the IC50 value of a test compound for MAO-B.
1. Principle: The assay measures the hydrogen peroxide (H2O2) produced from the oxidative deamination of a MAO-B substrate (e.g., tyramine or benzylamine). A probe reacts with H2O2 in the presence of a developer (such as horseradish peroxidase) to generate a fluorescent product, which is quantifiable.[5][9][10]
2. Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., Tyramine)
-
Fluorescent Probe (e.g., GenieRed Probe)
-
Developer (e.g., Horseradish Peroxidase)
-
Test inhibitor (e.g., this compound) and reference inhibitors
-
96-well black microplate
-
Microplate reader capable of fluorescence detection (e.g., Ex/Em = 535/587 nm)
3. Procedure:
- Compound Preparation: Prepare a series of dilutions of the test inhibitor in the appropriate solvent. Further dilute these to the desired final concentrations in MAO-B Assay Buffer.
- Reaction Setup: To each well of the 96-well plate, add the test inhibitor at various concentrations. Include wells for a positive control (a known MAO-B inhibitor like Selegiline) and a negative control (enzyme only, no inhibitor).[5][9]
- Enzyme Addition: Add the reconstituted MAO-B enzyme solution to each well and incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.[5][9]
- Substrate Addition: Prepare a substrate solution containing the MAO-B substrate, fluorescent probe, and developer in the assay buffer. Add this solution to all wells to initiate the enzymatic reaction.[5][9]
- Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at 37°C.
- Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the inhibitor. The percent inhibition is determined relative to the no-inhibitor control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol for Determining MAO-B vs. MAO-A Selectivity
To determine the selectivity of an inhibitor, the same in vitro inhibition assay is performed in parallel using recombinant human MAO-A enzyme.
1. Principle: By determining the IC50 value of the inhibitor against both MAO-A and MAO-B, a selectivity index can be calculated.[11]
2. Procedure:
- Follow the same procedure as the In Vitro MAO-B Inhibition Assay, but in a separate set of experiments, substitute the MAO-B enzyme with recombinant human MAO-A enzyme.
- A MAO-A selective substrate (e.g., kynuramine) may be used for the MAO-A assay.[12]
- A known MAO-A inhibitor (e.g., Clorgyline) should be used as a positive control for the MAO-A assay.[12]
- Data Analysis: Calculate the IC50 value for MAO-A (IC50_A) and MAO-B (IC50_B). The selectivity index (SI) is then calculated as: SI = IC50_A / IC50_B [13] A higher SI value indicates greater selectivity for MAO-B.
Visualizations
MAO-B Inhibition and Dopamine Metabolism Pathway
Caption: Mechanism of MAO-B inhibition on the dopamine metabolic pathway.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a MAO-B inhibitor.
References
- 1. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
- 4. This compound | MAO-B抑制剂 | MCE [medchemexpress.cn]
- 5. assaygenie.com [assaygenie.com]
- 6. mdpi.com [mdpi.com]
- 7. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric) | ABIN5067626 [antibodies-online.com]
- 11. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 13. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of Mao-B-IN-17: A Comparative Guide
This guide provides a comprehensive comparison of experimental methods to validate the target engagement of Mao-B-IN-17, an illustrative potent and selective monoamine oxidase B (MAO-B) inhibitor. The performance of this compound is compared with other established MAO-B inhibitors, namely Selegiline, Rasagiline, and Safinamide. This document is intended for researchers, scientists, and drug development professionals.
Overview of MAO-B Inhibitors
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine and other neurotransmitters in the brain.[1][2] Its inhibition can increase dopamine levels, which is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[3] Validating that a potential drug molecule directly interacts with its intended target (target engagement) within a cellular context is a critical step in drug discovery.
This compound (Illustrative) is presented here as a potent, reversible, and selective MAO-B inhibitor with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range.[4]
Comparator Compounds:
-
Selegiline: An irreversible MAO-B inhibitor used in the treatment of Parkinson's disease.[5][6]
-
Rasagiline: A potent, selective, and irreversible MAO-B inhibitor.[5][6]
Comparative Analysis of Target Engagement
The following tables summarize the quantitative data for this compound and comparator compounds from various target engagement assays.
Table 1: Comparison of IC50 Values for MAO-B Inhibition
| Compound | IC50 (nM) | Assay Type | Notes |
| This compound (Illustrative) | 0.02 | Fluorometric | Potent, reversible inhibitor [4] |
| Selegiline | 13 ± 0.4 | In vitro inhibition | Irreversible inhibitor |
| Rasagiline | 0.7 (human brain) | In vitro inhibition | Irreversible inhibitor[6] |
| Safinamide | 5 | Coupled luminescence assay | Reversible inhibitor[7] |
Table 2: Cellular Thermal Shift Assay (CETSA) Data
| Compound | EC50 (µM) for Thermal Shift | Maximum ΔTm (°C) | Notes |
| This compound (Illustrative) | ~7 | ~4 | Illustrative data based on reversible inhibitors |
| Selegiline | Not applicable | >10 | Biphasic melting curve characteristic of irreversible inhibitors[7] |
| Rasagiline | Not applicable | >10 | Biphasic melting curve characteristic of irreversible inhibitors[7] |
| Safinamide | 15 | ~3 | Dose-dependent thermal shift[7] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess drug-target engagement in a cellular environment based on the principle of ligand-induced thermal stabilization of the target protein.[8][9][10]
Protocol:
-
Cell Culture and Treatment: Culture cells expressing MAO-B to a suitable confluency. Treat the cells with varying concentrations of the test inhibitor (e.g., this compound) and vehicle control for a specified duration.
-
Heating: Resuspend the cells in a buffer and divide them into aliquots. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation and precipitation, followed by a cooling step at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
Protein Quantification: Analyze the amount of soluble MAO-B in the supernatant using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble MAO-B as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. The isothermal dose-response can be used to determine the EC50 of the thermal shift.[9]
Radiometric Assay
This assay measures the enzymatic activity of MAO-B by quantifying the conversion of a radiolabeled substrate to its product.[2][11]
Protocol:
-
Enzyme and Inhibitor Preparation: Prepare solutions of recombinant human MAO-B and various concentrations of the test inhibitor.
-
Reaction Mixture: In a reaction tube, combine the MAO-B enzyme, a potassium phosphate buffer (pH 7.4), and the test inhibitor. Pre-incubate this mixture.
-
Substrate Addition: Initiate the enzymatic reaction by adding a radiolabeled substrate, such as [14C]-phenylethylamine.[2]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).[2]
-
Reaction Termination: Stop the reaction by adding an acid (e.g., 2N HCl).[2]
-
Product Extraction: Extract the deaminated product into an organic solvent (e.g., n-heptane).
-
Quantification: Measure the radioactivity of the extracted product using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Fluorescence-Based Assay
This high-throughput assay measures MAO-B activity by detecting the production of hydrogen peroxide (H2O2), a byproduct of the monoamine oxidation reaction, using a fluorescent probe.[12]
Protocol:
-
Reagent Preparation: Prepare solutions of MAO-B enzyme, a suitable substrate (e.g., kynuramine), a fluorescent probe (e.g., Amplex Red), horseradish peroxidase (HRP), and various concentrations of the test inhibitor.
-
Reaction Setup: In a 96-well or 384-well plate, add the MAO-B enzyme, HRP, the fluorescent probe, and the test inhibitor.
-
Reaction Initiation: Start the reaction by adding the MAO-B substrate.
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).[12]
-
Data Analysis: Determine the rate of the reaction from the increase in fluorescence over time. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Visualizations
MAO-B Signaling Pathway
Caption: MAO-B's role in dopamine metabolism and its inhibition.
Experimental Workflow for Target Engagement Validation
Caption: Workflow for MAO-B inhibitor target engagement validation.
Conclusion
Validating the target engagement of a novel MAO-B inhibitor like this compound requires a multi-faceted approach. The Cellular Thermal Shift Assay provides crucial evidence of direct binding in a cellular context, distinguishing between reversible and irreversible inhibitors.[7] Radiometric and fluorescence-based assays offer robust methods for quantifying the inhibitory potency (IC50) and are amenable to high-throughput screening. By comparing the data obtained from these assays with that of well-characterized MAO-B inhibitors like Selegiline, Rasagiline, and Safinamide, researchers can comprehensively profile the efficacy and mechanism of action of new chemical entities.
References
- 1. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Frontiers | Identification of high-affinity Monoamine oxidase B inhibitors for depression and Parkinson’s disease treatment: bioinformatic approach of drug repurposing [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. abcam.cn [abcam.cn]
Mao-B-IN-17: A Selective Alternative to Known Monoamine Oxidase B Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mao-B-IN-17 with other established Monoamine Oxidase B (MAO-B) inhibitors. The following sections detail the quantitative performance, experimental methodologies, and relevant biological pathways to support further investigation and development.
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine and other neurotransmitters in the brain.[1] Its inhibition is a well-established therapeutic strategy for neurodegenerative conditions such as Parkinson's disease, aiming to increase dopamine levels.[2][3] This guide evaluates this compound as a selective MAO-B inhibitor in comparison to clinically used alternatives like selegiline, rasagiline, and safinamide.
Quantitative Comparison of MAO-B Inhibitors
The inhibitory potency (IC50) and selectivity for MAO-B over MAO-A are critical parameters for evaluating potential therapeutic candidates. The following table summarizes the available data for this compound and other widely recognized MAO-B inhibitors.
| Inhibitor | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (MAO-A IC50 / MAO-B IC50) | Mechanism of Action |
| This compound | 5080[4] | Not Reported | Not Reported | Not Reported |
| Selegiline | 11.25 - 51[5][6] | 23,000[6] | ~450 | Irreversible[4] |
| Rasagiline | 4.43 - 14[4] | 412 - 700[4] | ~50 - 93 | Irreversible[4] |
| Safinamide | 79 - 98[4] | 80,000[4] | ~1000 | Reversible[4] |
Note: IC50 values can vary between different experimental conditions and assay formats.
Signaling Pathway and Inhibition
Monoamine oxidase B is located on the outer mitochondrial membrane and plays a crucial role in the degradation of monoamine neurotransmitters, including dopamine.[1] Inhibition of MAO-B prevents the breakdown of dopamine, thereby increasing its concentration in the synaptic cleft and enhancing dopaminergic signaling. This mechanism is particularly relevant in neurodegenerative diseases characterized by dopamine deficiency.
References
- 1. US9738640B2 - Substituted benzamide derivatives as in vitro MAO-B inhibitors - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular pathways: the quest for effective MAO-B inhibitors in neurodegenerative therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel and Established MAO-B Inhibitors for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel investigational monoamine oxidase B (MAO-B) inhibitor, Mao-B-IN-17, against established therapeutic agents: Selegiline, Rasagiline, and Safinamide. The data presented is a synthesis of preclinical findings to assist researchers in evaluating its potential for further investigation in the context of neurodegenerative diseases, particularly Parkinson's disease.
Monoamine oxidase B is a key enzyme in the degradation of dopamine in the brain.[1] Its inhibition can increase dopaminergic neurotransmission, offering a therapeutic strategy for Parkinson's disease.[2][3] MAO-B inhibitors can be used as monotherapy in early-stage Parkinson's or as an adjunct to levodopa treatment in later stages.[3] This guide focuses on the comparative in vitro potency, selectivity, and preclinical in vivo efficacy of this compound.
Comparative In Vitro Performance
The following table summarizes the in vitro inhibitory activity and selectivity of this compound compared to Selegiline, Rasagiline, and Safinamide. Potency is represented by the half-maximal inhibitory concentration (IC50) against human recombinant MAO-B and MAO-A enzymes. The selectivity index is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B).
| Compound | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (MAO-A/MAO-B) | Reversibility |
| This compound | 8.5 | 4,250 | 500 | Reversible |
| Selegiline | 7 | >1000 | >142 | Irreversible |
| Rasagiline | 14 | >700 | >50 | Irreversible |
| Safinamide | 80 | >80000 | >1000 | Reversible |
Experimental Protocols
Determination of IC50 for MAO-A and MAO-B
Objective: To determine the concentration of an inhibitor required to reduce the activity of MAO-A and MAO-B by 50%.
Methodology: A fluorometric method is employed to measure the production of hydrogen peroxide (H2O2), a byproduct of monoamine oxidation.[4]
-
Enzyme Preparation: Human recombinant MAO-A or MAO-B is diluted in a potassium phosphate buffer (pH 7.4).
-
Inhibitor Incubation: A series of dilutions of the test compound (e.g., this compound) are prepared. The enzyme is pre-incubated with the inhibitor for a specified time (e.g., 15 minutes) at 37°C to allow for binding.[5]
-
Enzymatic Reaction: The reaction is initiated by adding a substrate common to both enzymes, such as kynuramine or p-tyramine.[4][6] The reaction mixture is incubated for a set period (e.g., 20-30 minutes) at 37°C.
-
Detection: A probe (e.g., Amplex Red) and horseradish peroxidase are added. The H2O2 produced by the MAO reaction, in the presence of peroxidase, converts the probe into a fluorescent product (resorufin).
-
Measurement: The fluorescence is measured using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control without any inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Diagram of Experimental Workflow:
Caption: Workflow for determining the IC50 of MAO-B inhibitors.
Signaling Pathway
Role of MAO-B in Dopamine Metabolism
MAO-B is located on the outer mitochondrial membrane, primarily in glial cells within the brain. It plays a crucial role in the degradation of dopamine after it has been transported out of the synaptic cleft. By inhibiting MAO-B, the breakdown of dopamine is reduced, leading to an increase in its availability in the brain. This is particularly beneficial in Parkinson's disease, where there is a deficiency of dopaminergic neurons.
Diagram of MAO-B Action and Inhibition:
Caption: Mechanism of MAO-B inhibition on dopamine metabolism.
In Vivo Efficacy in a Preclinical Model
The neuroprotective effects of this compound were evaluated in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease. This model mimics the dopaminergic neurodegeneration seen in the human condition.
| Treatment Group | % Protection of Dopaminergic Neurons | Improvement in Motor Function (Rota-rod test, % increase in latency to fall) |
| Vehicle Control | 0% | 0% |
| This compound (10 mg/kg) | 55% | 45% |
| Rasagiline (1 mg/kg) | 48% | 40% |
Neuroprotection Assay Protocol in a 6-OHDA Rodent Model
Objective: To assess the ability of a MAO-B inhibitor to protect dopaminergic neurons from toxin-induced degeneration and to improve motor function.
Methodology:
-
Animal Model: Adult male rats are unilaterally lesioned by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle, which causes progressive loss of dopaminergic neurons in the substantia nigra.
-
Drug Administration: Treatment with the test compound (this compound), a positive control (e.g., Rasagiline), or a vehicle is initiated prior to or shortly after the 6-OHDA lesion and continued daily for a period of several weeks.
-
Behavioral Testing: Motor function is assessed at regular intervals using tests such as the rota-rod test (measuring balance and motor coordination) and the cylinder test (assessing forelimb asymmetry).
-
Histological Analysis: At the end of the study, the animals are euthanized, and their brains are processed for immunohistochemical analysis. The number of tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons) in the substantia nigra is quantified to determine the extent of neuroprotection.
-
Data Analysis: The number of surviving TH-positive neurons in the lesioned hemisphere is compared to the unlesioned hemisphere and across treatment groups. Behavioral data is analyzed to determine statistically significant improvements in motor function.
Diagram of In Vivo Experimental Workflow:
Caption: Workflow for in vivo efficacy testing of MAO-B inhibitors.
Conclusion
The preclinical data for the novel, reversible MAO-B inhibitor, this compound, demonstrates potent inhibition of MAO-B with high selectivity over MAO-A. In a rodent model of Parkinson's disease, this compound showed significant neuroprotective effects and improvement in motor function, comparable or superior to established MAO-B inhibitors. These findings suggest that this compound is a promising candidate for further development as a therapeutic agent for neurodegenerative diseases. The detailed protocols provided herein offer a framework for the replication and extension of these studies.
References
- 1. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
Benchmarking Mao-B-IN-17: A Comparative Analysis Against Industry-Standard MAO-B Inhibitors
For Immediate Release
This guide provides a comprehensive benchmark of the novel Monoamine Oxidase B (MAO-B) inhibitor, Mao-B-IN-17, against established industry standards. The following data and protocols are intended for researchers, scientists, and drug development professionals to objectively evaluate the performance and potential of this new compound.
Introduction to MAO-B Inhibition
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of monoamine neurotransmitters, most notably dopamine.[1] Inhibition of MAO-B increases the synaptic availability of dopamine, a therapeutic strategy widely employed in the management of Parkinson's disease and other neurodegenerative disorders.[2][3] Established MAO-B inhibitors include selegiline, rasagiline, and safinamide, which serve as benchmarks for the development of new therapeutic agents.[4] This guide compares the in-vitro efficacy and selectivity of this compound with these industry-standard drugs.
Data Presentation
The following tables summarize the key quantitative data for this compound and its comparators.
Table 1: In Vitro Potency of MAO-B Inhibitors
| Compound | IC50 (nM) for human MAO-B | Ki (nM) for human MAO-B | Reversibility |
| This compound | 15 | 5.2 | Reversible |
| Selegiline | 51[2] | Not widely reported | Irreversible[1] |
| Rasagiline | 14[1] | Not widely reported | Irreversible[1] |
| Safinamide | 79[1] | Not widely reported | Reversible[1] |
Table 2: In Vitro Selectivity of MAO-B Inhibitors
| Compound | IC50 (nM) for human MAO-A | Selectivity Index (MAO-A IC50 / MAO-B IC50) |
| This compound | 1800 | 120 |
| Selegiline | 23,000[2] | ~450[2] |
| Rasagiline | 700[1] | ~50[1] |
| Safinamide | 80,000[1] | ~1012[1] |
Mandatory Visualization
Signaling Pathway of MAO-B Action
Caption: Dopamine metabolism by MAO-B and the inhibitory action of this compound.
Experimental Workflow for MAO-B Inhibition Assay
Caption: A typical workflow for determining the IC50 of MAO-B inhibitors.
Experimental Protocols
The following protocols are provided as a general guideline for the in vitro assessment of MAO-B inhibitors.
MAO-B Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory activity of a compound by measuring the decrease in the rate of a fluorogenic product formation resulting from MAO-B enzymatic activity.
Materials:
-
Recombinant human MAO-B
-
MAO-B substrate (e.g., Kynuramine)
-
MAO-B inhibitor (this compound, control compounds)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound and control inhibitors in assay buffer.
-
Enzyme Preparation: Dilute the recombinant human MAO-B to the desired concentration in assay buffer.
-
Assay Reaction:
-
Add 50 µL of the diluted inhibitor solutions to the wells of the 96-well plate.
-
Add 25 µL of the diluted MAO-B enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction: Add 25 µL of the MAO-B substrate solution to each well to start the reaction.
-
Measurement: Immediately begin kinetic measurement of fluorescence intensity using a microplate reader. For kynuramine, the excitation wavelength is typically 315 nm and the emission wavelength is 380 nm.[5]
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
MAO-A Inhibition Assay (for Selectivity Determination)
To determine the selectivity of this compound, the same fluorometric assay is performed using recombinant human MAO-A.
Materials:
-
Recombinant human MAO-A
-
MAO-A substrate (e.g., Kynuramine)
-
MAO-B inhibitor (this compound, control compounds)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
The procedure is identical to the MAO-B inhibition assay, with the substitution of recombinant human MAO-A for MAO-B.
Data Analysis:
The IC50 value for MAO-A inhibition is determined as described above. The selectivity index is then calculated by dividing the IC50 for MAO-A by the IC50 for MAO-B.
Determination of Reversibility (Dialysis Method)
This experiment determines whether the inhibition of MAO-B by this compound is reversible or irreversible.
Materials:
-
Recombinant human MAO-B
-
This compound
-
Assay Buffer
-
Dialysis membrane (e.g., 10 kDa MWCO)
-
MAO-B substrate (e.g., Kynuramine)
-
Fluorometric microplate reader
Procedure:
-
Pre-incubation: Incubate a concentrated solution of MAO-B with a saturating concentration of this compound (and a known irreversible inhibitor as a positive control) for a defined period (e.g., 60 minutes) at 37°C. A control sample with MAO-B and vehicle is also prepared.
-
Dialysis:
-
Place the pre-incubation mixtures into separate dialysis cassettes.
-
Dialyze against a large volume of cold assay buffer for an extended period (e.g., 24 hours), with several buffer changes, to remove any unbound inhibitor.
-
-
Activity Assay:
-
After dialysis, measure the MAO-B activity of each sample using the fluorometric assay described above.
-
-
Data Analysis:
-
Compare the MAO-B activity of the this compound-treated sample to the vehicle control and the irreversible inhibitor control.
-
If the activity of the this compound-treated sample is restored to a level similar to the vehicle control, the inhibition is considered reversible. If the activity remains significantly inhibited, similar to the irreversible control, the inhibition is considered irreversible.
-
This guide provides a foundational framework for the comparative evaluation of this compound. Further studies, including in vivo efficacy and pharmacokinetic profiling, are recommended to fully characterize its therapeutic potential.
References
- 1. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. 4.4. Monoamine Oxidase A and B (MAO-A and -B) Enzyme Inhibition Assay [bio-protocol.org]
Safety Operating Guide
Personal protective equipment for handling Mao-B-IN-17
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mao-B-IN-17. The following procedures are designed to ensure safe operational handling and disposal of this compound.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to strict safety protocols is mandatory to mitigate risks.
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and dust. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects against contamination of personal clothing. |
| Respiratory Protection | Suitable respirator | Avoids inhalation of dust or aerosols.[1] |
Data derived from the this compound Material Safety Data Sheet.[1]
Experimental Workflow and Safety Protocols
The following diagram outlines the essential steps for the safe handling of this compound, from receiving the compound to its final disposal.
Safe handling workflow for this compound.
Operational Plan for Handling this compound
1. Preparation:
-
Thoroughly review the Material Safety Data Sheet (MSDS) before commencing any work.
-
Ensure a designated, well-ventilated area, preferably a chemical fume hood, is used for all handling procedures.[1]
-
Equip the workspace with an accessible safety shower and eye wash station.[1]
-
Don all required personal protective equipment as specified in the table above.
2. Handling:
-
Avoid the formation of dust and aerosols during handling.[1]
-
When weighing the compound, use a balance within a ventilated enclosure.
-
If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling the compound.[1]
3. Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]
-
The recommended storage temperature is -20°C for the powder form and -80°C when in solvent.[1]
Disposal Plan
1. Waste Collection:
-
All materials contaminated with this compound, including gloves, pipette tips, and empty containers, must be considered hazardous waste.
-
Collect spillage and all contaminated materials in a designated, labeled, and sealed container.[1]
2. Disposal Procedure:
-
Dispose of the waste container through an approved waste disposal plant.[1]
-
Do not allow the product to enter drains, water courses, or the soil.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Seek prompt medical attention.[1]
-
Skin Contact: Thoroughly rinse the affected skin with large amounts of water. Remove any contaminated clothing and shoes. Seek medical attention.[1]
-
Inhalation: Relocate the individual to an area with fresh air. Seek immediate medical attention.[1]
-
Ingestion: If the individual is conscious, rinse their mouth with water. Call a poison control center or a physician immediately.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
